8-iso-PGF2beta
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-HMALSPAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401160411 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
177020-26-7 | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177020-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,8β,9β,11α,13E,15S)-9,11,15-Trihydroxyprosta-6,14-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401160411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-isoprostaglandin PGF2b | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Formation Pathways of 8 Iso Pgf2beta
Non-Enzymatic Free Radical-Catalyzed Peroxidation of Arachidonic Acid
The principal route for the formation of 8-iso-PGF2β is the non-enzymatic peroxidation of arachidonic acid, a process initiated by free radicals. ontosight.aiglpbio.com This pathway is considered a hallmark of oxidative stress. ontosight.ai
Reactive oxygen species (ROS) are the primary instigators of the free radical chain reaction that leads to the formation of 8-iso-PGF2β. ontosight.ai ROS, such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−), can abstract a hydrogen atom from a methylene (B1212753) group of arachidonic acid. This initial event generates a lipid radical, which then reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction of lipid peroxidation. This cascade ultimately leads to the formation of a variety of isoprostanes, including 8-iso-PGF2β. researchgate.net
The primary substrate for the non-enzymatic formation of 8-iso-PGF2β is arachidonic acid, an omega-6 polyunsaturated fatty acid. lipidmaps.orgwikipedia.org In cells, arachidonic acid is predominantly found esterified within the phospholipids (B1166683) of cellular membranes. lipidmaps.orglipidmaps.org The free radical attack can occur on arachidonic acid while it is still part of the phospholipid bilayer. glpbio.comnih.gov Subsequently, phospholipase enzymes can cleave the oxidized fatty acid from the phospholipid, releasing free 8-iso-PGF2β into the cytoplasm and eventually into circulation. longdom.org
Role of Reactive Oxygen Species in Lipid Peroxidation
Enzymatic Contributions to 8-iso-PGF2beta Formation
While the free-radical pathway is the major source, there is evidence that enzymatic processes can also contribute to the synthesis of 8-iso-PGF2β.
Prostaglandin-endoperoxide synthases (PGHS), also known as cyclooxygenases (COX), are the key enzymes in the biosynthesis of prostaglandins (B1171923). ontosight.ai There are two main isoforms, PGHS-1 (COX-1) and PGHS-2 (COX-2). ontosight.ai Both isoforms can convert arachidonic acid into the prostaglandin (B15479496) endoperoxide PGH2, a precursor for various prostaglandins. ontosight.aiwikipedia.org It has been demonstrated that under certain conditions, particularly during inflammation where PGHS-2 is induced, these enzymes can also produce 8-iso-PGF2α, a stereoisomer of 8-iso-PGF2β. nih.govnih.gov The formation of 8-iso-PGF2β via this enzymatic route is generally considered a minor pathway compared to the non-enzymatic, free radical-catalyzed process. nih.gov
The dual origin of isoprostanes presents a challenge in using them solely as biomarkers of oxidative stress, as inflammation-driven enzymatic activity can also contribute to their levels. Research has focused on methods to differentiate between these two pathways. One proposed method is to measure the ratio of 8-iso-PGF2α to its classical enzymatic counterpart, prostaglandin F2α (PGF2α). nih.govnih.gov
Studies have shown that non-enzymatic, free radical-induced oxidation of arachidonic acid produces roughly equal amounts of 8-iso-PGF2α and PGF2α. In contrast, the enzymatic pathway via PGHS is highly stereospecific and produces predominantly PGF2α, with only a very small amount of 8-iso-PGF2α being formed. nih.gov Therefore, a high 8-iso-PGF2α/PGF2α ratio would suggest a greater contribution from non-enzymatic, free radical-mediated lipid peroxidation, indicative of oxidative stress. Conversely, a low ratio would point towards a predominantly enzymatic origin, likely associated with inflammation. nih.govnih.gov
Table 1: Comparison of 8-iso-PGF2β Formation Pathways
| Feature | Non-Enzymatic Pathway | Enzymatic Pathway |
|---|---|---|
| Primary Driver | Reactive Oxygen Species (ROS) | Prostaglandin-Endoperoxide Synthases (PGHS/COX) |
| Substrate | Arachidonic acid in membrane phospholipids | Free arachidonic acid |
| Key Characteristic | Free radical-catalyzed chain reaction | Stereospecific enzymatic conversion |
| Associated Condition | Oxidative Stress | Inflammation |
| Relative Contribution | Major | Minor |
Metabolic Fate and Excretion of 8 Iso Pgf2beta in Vivo
Circulation and Distribution in Biological Fluids
Once formed, 8-iso-PGF2β enters the circulatory system and is distributed throughout various biological fluids. Its presence and form in these fluids provide a window into the systemic or localized state of oxidative stress.
In plasma, isoprostanes, including the F2-isoprostane family, exist in two primary forms: as a free acid and esterified within phospholipids (B1166683). medchemexpress.comresearchgate.net The esterified form, where the isoprostane molecule is attached to the glycerol (B35011) backbone of phospholipids within cell membranes, is the initial state of its formation. Enzymatic action by phospholipases is required to cleave 8-iso-PGF2β from the phospholipid, releasing it into the circulation as a free acid. Both the free and esterified concentrations of F2-isoprostanes can be measured in plasma to assess oxidative stress levels. ijomeh.eu
Table 1: Forms of 8-iso-PGF2β in Plasma
| Form | Description | Location |
|---|---|---|
| Esterified | Attached to phospholipids within cell membranes. | Cell Membranes, Lipoproteins |
| Free Acid | Cleaved from phospholipids and circulating independently. | Plasma |
The body efficiently metabolizes and excretes 8-iso-PGF2β, primarily through the urinary system. Following its circulation in the plasma, the compound and its metabolites are filtered by the kidneys and eliminated in the urine. longdom.orgphysiology.org Studies on the closely related isomer, 8-iso-PGF2α, show a rapid clearance from the circulation and appearance in the urine. longdom.orgphysiology.orgnih.gov For instance, after infusion, a significant percentage of radiolabeled 8-iso-PGF2α is recovered in the urine within hours. physiology.orgnih.gov
The parent compound can be detected in urine, but it is largely present in the form of various metabolites. plos.orgnih.gov Research on 8-iso-PGF2α has identified major urinary metabolites that result from extensive enzymatic degradation. physiology.orgnih.gov These include dinor and dihydro derivatives, which are products of beta-oxidation and reduction reactions. physiology.orgnih.gov Given the structural similarity, the metabolic and excretory pathways for 8-iso-PGF2β are expected to be analogous.
Free Acid and Esterified Forms in Plasma
Enzymatic Degradation and Inactivation Pathways
The metabolic transformation of 8-iso-PGF2β is a critical step that facilitates its excretion and inactivates its biological activity. This process involves a series of enzymatic reactions similar to those that metabolize prostaglandins (B1171923). longdom.orgphysiology.org
The primary enzymatic pathway for the degradation of F2-isoprostanes begins with the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). medchemexpress.comlongdom.orgphysiology.orgmedchemexpress.com This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position, a key step in the inactivation of prostaglandins and related compounds. medchemexpress.commedchemexpress.com This initial reaction results in the formation of 8-iso-15-keto-prostaglandin F2β. medchemexpress.commedchemexpress.comkuoyang.com.tw
Following this oxidation, further metabolic steps are believed to occur, mirroring the pathway described for 8-iso-PGF2α. physiology.org This includes the reduction of the double bond at C-13,14 and subsequent beta-oxidation of the carboxylic acid side chain, leading to the formation of smaller, more water-soluble metabolites that are readily excreted in the urine. longdom.orgphysiology.orgnih.gov
Table 2: Key Enzymes and Metabolites in the Degradation of 8-iso-PGF2β
| Enzyme | Action | Resulting Metabolite |
|---|---|---|
| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Oxidation of the C-15 hydroxyl group. | 8-iso-15-keto-prostaglandin F2β |
| Δ13-reductase (putative) | Reduction of the C-13,14 double bond. | 13,14-dihydro metabolites |
| Beta-oxidation enzymes | Shortening of the carboxylic acid side chain. | Dinor and tetranor metabolites |
Molecular and Cellular Mechanisms of 8 Iso Pgf2beta Biological Actions
Receptor Interactions and Signal Transduction
The biological effects of 8-iso-prostaglandin F2beta (8-iso-PGF2β) are initiated by its interaction with specific cell surface receptors, which in turn triggers a cascade of intracellular signaling events. While its structural similarity to prostaglandins (B1171923) suggests an affinity for prostanoid receptors, the precise nature of these interactions is complex and, in some cases, still under investigation.
Thromboxane (B8750289) (TP) Receptor Agonism and Modulation
A substantial body of evidence indicates that many of the physiological actions of 8-iso-PGF2β are mediated through its interaction with the thromboxane A2 (TxA2) receptor, also known as the TP receptor. researchgate.netebi.ac.uktaltech.ee 8-iso-PGF2β acts as an agonist at this receptor, mimicking the effects of TxA2, a potent vasoconstrictor and platelet aggregator. ebi.ac.uk This agonism is a key mechanism underlying the vasoconstrictive properties of 8-iso-PGF2β in various vascular beds. researchgate.netcvphysiology.com
Studies have demonstrated that the vasoconstrictor effects of 8-iso-PGF2β can be significantly attenuated or completely blocked by selective TP receptor antagonists. researchgate.net For instance, in human and canine pulmonary vasculature, the spasmogenic effects of isoprostanes are markedly reduced by TP receptor blockers. physiology.orgimrpress.com Furthermore, radioligand binding studies have shown that 8-iso-PGF2α, a closely related isoprostane, is a potent competitor for the binding of TP receptor antagonists to their sites on vascular smooth muscle cells. mdpi.com While 8-iso-PGF2β itself has been studied less extensively in this regard, its similar biological activities strongly suggest a comparable mechanism of action.
Putative Involvement of Other Prostanoid Receptors (EP, FP)
While the TP receptor is a primary target, there is evidence to suggest that 8-iso-PGF2β and other isoprostanes may also interact with other prostanoid receptors, including the prostaglandin (B15479496) E2 (EP) and prostaglandin F2α (FP) receptors. This cross-reactivity is not surprising given the structural homology between isoprostanes and prostaglandins.
Some studies have indicated that the biological responses to certain isoprostanes are sensitive to antagonists of EP and FP receptors. For example, in some tissues, the effects of 8-iso-PGE2, another F2-isoprostane, have been shown to be mediated by EP receptors. However, the involvement of EP and FP receptors in the direct actions of 8-iso-PGF2β is less clear and appears to be tissue- and species-dependent. It is also important to note that some studies have found that 8-iso-PGF2α does not necessarily act on FP receptors, despite its structural similarity to PGF2α. researchgate.net
Exploration of Novel Isoprostane-Selective Receptors
An intriguing and evolving area of research is the potential existence of novel receptors that are selective for isoprostanes. This hypothesis is supported by findings where the pharmacological profile of isoprostane-induced responses does not perfectly align with the known characteristics of the classical prostanoid receptors. researchgate.net It has been proposed that there may be a unique isoprostane-selective receptor that shares pharmacological similarities with the TP receptor. researchgate.net
The existence of such a receptor could explain some of the nuanced and potent biological activities of isoprostanes that are not fully accounted for by their interactions with known prostanoid receptors. However, the definitive identification and characterization of a novel isoprostane-selective receptor are still pending and represent an active area of investigation in the field.
Downstream Signaling Pathways (e.g., Tyrosine Kinase, Rho-kinase, cAMP)
Upon binding to its receptors, 8-iso-PGF2β activates several downstream signaling pathways that ultimately lead to a cellular response. In vascular smooth muscle, the contractile effects of isoprostanes are notably linked to the activation of tyrosine kinase and Rho-kinase pathways. physiology.org
Activation of these pathways leads to an increase in the phosphorylation of myosin light chain, a key event in the initiation of smooth muscle contraction. researchgate.net Specifically, the Rho-kinase pathway is thought to inhibit myosin light chain phosphatase, which would otherwise dephosphorylate the myosin light chain and promote relaxation. This results in a sustained contractile state. Importantly, the contractile response to some isoprostanes, like 8-iso-PGE2, in vascular smooth muscle does not appear to involve an increase in intracellular calcium concentration ([Ca2+]i). physiology.org
Regarding the cyclic adenosine (B11128) monophosphate (cAMP) pathway, an increase in cAMP in vascular smooth muscle typically leads to relaxation. While some isoprostanes have been shown to influence cAMP levels in other cell types, such as platelets, the vasoconstrictor actions of 8-iso-PGF2β in vascular smooth muscle are not mediated by a decrease in cAMP. Instead, the activation of the tyrosine kinase and Rho-kinase pathways appears to be the predominant mechanism for its contractile effects.
Direct Cellular and Tissue-Specific Effects
The activation of the aforementioned signaling pathways by 8-iso-PGF2β translates into direct and potent effects at the cellular and tissue levels, with the vasculature being a primary target.
Vascular Smooth Muscle Contraction and Relaxation
The most well-characterized direct effect of 8-iso-PGF2β is its ability to induce potent contraction of vascular smooth muscle. researchgate.netcvphysiology.com This vasoconstrictor effect has been observed in a wide range of vascular beds, including pulmonary, renal, and coronary arteries. researchgate.netphysiology.org For instance, 8-iso-PGF2β has been shown to cause moderate to powerful contractions in canine and porcine pulmonary veins. physiology.org
The contractile potency of 8-iso-PGF2β can vary depending on the specific vascular tissue and the species being studied. physiology.org In some instances, the contractions induced by isoprostanes can be significantly greater than those elicited by other vasoconstrictors like high potassium concentrations.
While primarily known as a vasoconstrictor, some isoprostanes have been observed to elicit vasodilation under certain conditions. For example, 8-iso-PGE1 and 8-iso-PGF2β have been shown to cause modest relaxations in porcine coronary arteries that were pre-constricted. This relaxation is thought to be mediated by the opening of potassium channels, leading to hyperpolarization of the smooth muscle cell membrane. However, for 8-iso-PGF2β, vasoconstriction remains its predominant and more widely reported effect in the vasculature.
Platelet Activation and Aggregation Modulation
8-iso-PGF2β, along with other F2-isoprostanes, plays a role in modulating platelet function, contributing to a pro-thrombotic state. nih.gov Studies have shown that 8-iso-PGF2α, a structurally similar isoprostane, can induce platelet activation. nih.gov This activation is characterized by several key events.
One of the primary effects of certain isoprostanes is the induction of platelet aggregation. While some isoprostanes like 8-iso-PGF2α can induce aggregation, particularly in the presence of other platelet agonists, 8-iso-PGF2β has been shown to be a weak partial agonist at the thromboxane A2 (TXA2) receptor, which is critical for platelet aggregation. longdom.org Research on the effects of various isoprostanes on platelet aggregation in human whole blood has provided insights into their relative potencies and mechanisms. For instance, 8-iso-PGF2α has been demonstrated to increase platelet adhesion to surfaces like fibrinogen-coated wells in a dose-dependent manner. nih.gov
The mechanism of action often involves the thromboxane A2 receptor (TP receptor). nih.gov Activation of this receptor on platelets leads to a cascade of intracellular signaling events, including an increase in intracellular calcium concentrations, which is a crucial step in platelet activation. nih.gov This signaling ultimately results in a conformational change of the glycoprotein (B1211001) IIb/IIIa receptor on the platelet surface, enabling it to bind fibrinogen and mediate platelet aggregation. nih.govpharmgkb.org
It has been observed that the formation of 8-iso-PGF2α can be significantly increased during platelet activation induced by agonists like thrombin or collagen. researchgate.net This suggests a potential feedback loop where initial platelet activation leads to the generation of isoprostanes, which can then further amplify platelet responses.
Endothelial Cell Responses and Endothelium-Mediated Vasodilation Impairment
8-iso-PGF2β and related isoprostanes exert significant effects on endothelial cells, contributing to endothelial dysfunction and impaired vasodilation. nih.gov The endothelium plays a crucial role in regulating vascular tone by releasing various relaxing and contracting factors. nih.govmeresearch.org.uk Endothelial dysfunction, characterized by a reduced bioavailability of nitric oxide (NO), is a key factor in the development of various cardiovascular diseases. imrpress.commdpi.com
Isoprostanes, including 8-iso-PGF2α, are known to be potent vasoconstrictors in various vascular beds. researchgate.net This vasoconstrictor effect contributes to the impairment of endothelium-mediated vasodilation. nih.gov The mechanism often involves the activation of thromboxane A2 (TP) receptors on vascular smooth muscle cells. researchgate.net
Furthermore, some isoprostanes can directly impact endothelial cell function. For instance, 8-iso-PGF2α has been shown to increase the adhesion of monocytes to human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells. researchgate.net This process is a critical early step in the development of atherosclerosis. However, the effects on monocyte adhesion can be complex and context-dependent, as one study reported that 8-iso-PGF2α suppressed monocyte adhesion to human microvascular endothelial cells. nih.gov
Studies have also indicated that 8-iso-PGF2α can induce endothelial cell death in a time- and concentration-dependent manner, particularly in cerebral microvascular endothelial cells. nih.gov This cytotoxic effect appears to be mediated by the production of thromboxane A2. nih.gov Additionally, certain isoprostanes have been found to inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and tube formation, which are essential processes in angiogenesis (the formation of new blood vessels). researchgate.net This anti-angiogenic effect is also mediated through the activation of the TP receptor. researchgate.net
The table below summarizes the observed effects of 8-iso-PGF2α on endothelial cells, which are likely similar for 8-iso-PGF2β due to their structural similarity.
Effects of 8-iso-PGF2α on Endothelial Cells
| Effect | Cell Type | Mechanism | Reference |
|---|---|---|---|
| Increased Monocyte Adhesion | Human Umbilical Vein Endothelial Cells (HUVEC), Human Aortic Endothelial Cells | TP Receptor Activation | researchgate.net |
| Suppressed Monocyte Adhesion | Human Microvascular Endothelial Cells | TP Receptor-dependent and -independent pathways | nih.gov |
| Endothelial Cell Death | Cerebral Microvascular Endothelial Cells | Increased Thromboxane A2 formation | nih.gov |
| Inhibition of Angiogenesis | Human Dermal Microvascular Endothelial Cells | TP Receptor Activation | researchgate.net |
Influence on Inflammatory Cell Activity and Adhesion
8-iso-PGF2β and its isomers can influence the activity and adhesion of inflammatory cells, thereby contributing to the inflammatory processes associated with various diseases. nih.gov The adhesion of leukocytes, such as monocytes and neutrophils, to the vascular endothelium is a critical step in the inflammatory response, allowing these cells to migrate from the bloodstream into tissues.
Research has shown that certain isoprostanes can modulate this adhesion process. For example, 8-iso-PGF2α has been demonstrated to increase the adhesion of monocytes to human umbilical vein endothelial cells (HUVECs). researchgate.net This pro-inflammatory effect is significant in the context of atherosclerosis, where monocyte adhesion to the endothelium is an early and crucial event.
However, the influence of isoprostanes on inflammatory cell adhesion can be complex and may vary depending on the specific isoprostane, the type of endothelial cell, and the experimental conditions. In contrast to the findings with HUVECs, one study reported that 8-iso-PGF2α suppressed both basal and TNF-α-induced monocyte adhesion to human dermal microvascular endothelial cells. nih.gov This study suggested the involvement of two independent mechanisms: an early, TP receptor-mediated effect and a later, protein synthesis-dependent mechanism. nih.gov
The signaling pathways involved in the modulation of inflammatory cell adhesion by isoprostanes are also being investigated. In the case of suppressed monocyte adhesion to microvascular endothelial cells, the p38 and JNK signaling pathways, but not the ERK pathway, were implicated. nih.gov
Effects on Airway Epithelial Cells
Isoprostanes, including 8-iso-PGF2β and its isomers, have been shown to exert various effects on airway epithelial cells, playing a role in the pathophysiology of airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). mostwiedzy.pl Airway epithelial cells are not just a physical barrier but also actively participate in the inflammatory and remodeling processes in the lungs.
Studies have demonstrated that isoprostanes can be produced by various cells in the airways and their levels are often elevated in inflammatory lung conditions. mostwiedzy.pl For instance, increased levels of 8-iso-PGF2α have been found in the bronchoalveolar lavage fluid and exhaled breath condensate of individuals with interstitial lung diseases. mostwiedzy.pl
Specific isoprostanes have been shown to directly affect airway epithelial cell function. For example, 8-iso-PGE2, another F2-isoprostane, stimulates anion secretion across human airway epithelial cell lines. ebi.ac.uknih.gov This effect is mediated through the EP4 prostanoid receptor and involves the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov This suggests a potential role for isoprostanes in regulating ion and fluid transport in the airways, which could be compromised in diseases like cystic fibrosis. nih.gov
Furthermore, isoprostanes can contribute to airway inflammation. Pyocyanin, a virulence factor from Pseudomonas aeruginosa, has been shown to increase the release of the pro-inflammatory chemokine interleukin-8 (IL-8) from airway epithelial cells, and this effect is associated with increased levels of IL-8 mRNA. psu.edu While this study did not directly measure 8-iso-PGF2β, it highlights a mechanism by which oxidative stress, a primary driver of isoprostane formation, can lead to a pro-inflammatory response in the airways.
Recent research has also pointed to urinary 8-iso-prostaglandin F2α as a potential biomarker for non-eosinophilic asthma, correlating with markers of neutrophilic inflammation and airway remodeling. nih.gov This suggests that oxidative stress-induced epithelial inflammation, potentially mediated by isoprostanes, is a relevant therapeutic target in certain asthma phenotypes. nih.gov
Modulation of Gene Expression and Extracellular Matrix
8-iso-PGF2β and other isoprostanes can modulate the expression of various genes and influence the composition of the extracellular matrix (ECM), thereby contributing to tissue remodeling in both physiological and pathological conditions.
The influence on gene expression can occur through various signaling pathways. For instance, the activation of the prostaglandin F receptor (PTGFR) by its ligands, which can include isoprostanes, has been shown to modulate the expression of several genes. nih.gov Studies have indicated that PGF2α, a related prostanoid, can induce the expression of cyclooxygenase-2 (COX-2) in human amnion fibroblasts through the FP receptor and the phosphorylation of CREB1. nih.gov Furthermore, prostaglandins have been shown to affect the expression of clock genes, which regulate circadian rhythms. mdpi.com
In the context of the extracellular matrix, isoprostanes are implicated in the remodeling that occurs in various diseases. For example, in silicosis, a chronic lung disease, there is inflammation and tissue destruction followed by remodeling of the extracellular matrix, and levels of 8-iso-PGF2α are increased. mostwiedzy.pl
The modulation of gene expression by isoprostanes can also impact inflammatory and osteogenic processes. A study on fibrodysplasia ossificans progressiva (FOP), a rare genetic disease characterized by heterotopic ossification, found that certain treatments could modulate the expression of genes related to inflammation and osteogenesis in buccal epithelial cells, including TNFα and RUNX2. jpccr.eu While this study did not directly measure 8-iso-PGF2β, it points to the potential for modulating gene expression as a therapeutic approach in diseases with an inflammatory component, where isoprostanes are often elevated.
The table below lists some of the genes whose expression is potentially modulated by isoprostane-related pathways.
Genes Potentially Modulated by Isoprostane-Related Pathways
| Gene | Function | Context of Modulation | Reference |
|---|---|---|---|
| COX-2 (PTGS2) | Enzyme in prostaglandin synthesis | Induced by PGF2α via FP receptor | nih.gov |
| Per1, Per2 | Clock genes | Affected by prostaglandins | mdpi.com |
| TNFα | Pro-inflammatory cytokine | Modulated in FOP treatment | jpccr.eu |
| RUNX2 | Osteogenic transcription factor | Modulated in FOP treatment | jpccr.eu |
8 Iso Pgf2beta As a Biomarker of Oxidative Stress and Disease Pathogenesis
Methodological Considerations for Biomarker Assessment
The use of 8-iso-prostaglandin F2β (8-iso-PGF2β), also known as 8-iso-PGF2α, as a biomarker for oxidative stress requires careful consideration of the methods used for its measurement to ensure accuracy and comparability across studies. This F2-isoprostane is a prostaglandin-like compound produced by the free radical-catalyzed peroxidation of arachidonic acid, making it a specific product of lipid peroxidation. ontosight.aimdpi.com
Reliability and Specificity in In Vivo Lipid Oxidation Assessment
The assessment of 8-iso-PGF2β is considered a reliable method for quantifying in vivo oxidative stress. ontosight.airesearchgate.net Unlike other markers, isoprostanes are stable compounds, specific products of lipid peroxidation, and their levels are not typically influenced by dietary lipid intake. mdpi.comlongdom.org However, the reliability of the measurement is highly dependent on the analytical technique employed.
The primary methods for quantifying 8-iso-PGF2β are mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC/MS/MS), and immunoassays like enzyme-linked immunosorbent assay (ELISA). nih.govmdpi.com
Mass Spectrometry (MS): GC/MS and LC/MS/MS are considered the gold standard for accuracy and specificity. researchgate.net These methods can distinguish 8-iso-PGF2β from its other isomers, which is a significant challenge. nih.govmdpi.com The high selectivity of tandem mass spectrometry (MS/MS) is particularly important because numerous isoprostane isomers can be formed, and avoiding cross-reactivity is crucial for accurate assessment. nih.govmdpi.com
Immunoassays (ELISA, RIA): Enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA) are more widely available and less expensive. mdpi.comnih.gov However, their specificity can be a concern due to potential cross-reactivity of antibodies with other related isoprostanes or prostaglandin (B15479496) metabolites. nih.govnih.gov For example, one study noted that an antibody for 8-iso-PGF2α showed 9.8% cross-reactivity with 8-iso-PGF2β. nih.gov Discrepancies between results obtained from immunoassays and mass spectrometry have been reported, highlighting the differences in selectivity. nih.gov Therefore, when evaluating studies, the specificity of the assay used must be taken into account. nih.gov
A confounding factor in the interpretation of free 8-iso-PGF2β levels is its potential for enzymatic generation through the cyclooxygenase (COX) pathway during inflammation. nih.gov To circumvent this, measuring the total amount of 8-iso-PGF2β (both free and esterified to phospholipids) can be a more indicative marker of oxidative stress, as the esterified form is not a substrate for COX enzymes. nih.gov
Sample Type Considerations (Plasma, Urine, Exhaled Breath Condensate, Tissue)
8-iso-PGF2β can be measured in a variety of biological samples, and the choice of sample type has significant implications for the interpretation of results. mostwiedzy.pl
Urine: Urine is a commonly used sample because the collection is non-invasive and concentrations of 8-iso-PGF2β are significantly higher than in plasma, making detection easier. nih.govresearchgate.net Urinary levels are thought to reflect systemic (whole-body) oxidative stress. In healthy individuals, urinary concentrations of free 8-iso-PGF2α are approximately 1200 ± 600 pg/mL (or 1.3 ± 0.8 ng/mg creatinine). nih.gov
Exhaled Breath Condensate (EBC): EBC is a non-invasive sample used to assess oxidative stress specifically in the respiratory tract. mostwiedzy.plmdpi.com It has been used to study lung diseases like asthma and COPD. mostwiedzy.plmdpi.com However, measuring 8-iso-PGF2β in EBC is challenging due to very low concentrations (mean of 30.9 ± 17.2 pg/mL in healthy individuals) and high variability. nih.govmdpi.com The reliability of these measurements has been questioned, with some studies failing to detect the biomarker even with highly sensitive methods. mdpi.com
Tissue: Measuring 8-iso-PGF2β directly in tissue samples allows for the assessment of oxidative damage in a specific organ. This involves hydrolyzing the lipids to release the esterified isoprostanes for quantification. This method has been used to measure high levels of the biomarker in liver tissue, for example.
Factors Influencing Biomarker Levels (e.g., Endogenous Antioxidants, Renal Function)
Several physiological and pathological factors can influence the levels of 8-iso-PGF2β, which must be considered when interpreting results.
Endogenous Antioxidants: The body's antioxidant defense systems work to counteract the production of reactive oxygen species. In states of depleted antioxidant capacity, such as reduced levels of vitamin E or glutathione, lipid peroxidation can increase, leading to higher 8-iso-PGF2β levels. induspublishers.com Conversely, supplementation with antioxidants like vitamin E has been shown to decrease basal levels of F2-isoprostanes in animal models.
Renal Function: Kidney function is a critical factor, particularly when measuring urinary 8-iso-PGF2β. Impaired renal function can affect the clearance of 8-iso-PGF2β and its metabolites from the blood into the urine. miloa.eunih.gov In patients with chronic kidney disease (CKD), plasma levels of F2-isoprostanes are elevated and increase as the disease stage advances. nih.govmdpi.com This increase is inversely correlated with the glomerular filtration rate (GFR). nih.govmdpi.com Because renal clearance can alter plasma levels of free isoprostanes, measuring the esterified form may be a more reliable marker of oxidative stress in patients with CKD. miloa.eu
Associations with Cardiovascular and Metabolic Diseases
Elevated levels of 8-iso-PGF2β are strongly associated with the pathogenesis of various cardiovascular and metabolic diseases, where oxidative stress is a key underlying mechanism. ontosight.ainih.gov This biomarker not only indicates damage but is also a bioactive molecule that can directly contribute to disease progression by inducing vasoconstriction and platelet activation. mdpi.comnih.gov
Atherosclerosis and Coronary Artery Disease
Oxidative stress and lipid peroxidation are fundamental to the development of atherosclerosis. nih.gov 8-iso-PGF2β is considered a reliable marker in this context.
Research Findings: Studies have consistently shown that levels of 8-iso-PGF2β are elevated in patients with coronary artery disease (CAD). nih.govmdpi.com One study found that the median urinary levels of 8-iso-PGF2α were significantly higher in a group with significant CAD compared to a non-CAD group (9.2 vs. 6.0 ng/mg, p=0.001). nih.gov The odds ratio for having CAD was 7.39 for individuals in the highest tertile of 8-iso-PGF2α levels compared to the lowest. nih.gov Furthermore, an increase in serum 8-iso-PGF2α has been shown to correlate with the number of coronary artery segments affected by atherosclerotic lesions. mdpi.com Some research also suggests that measuring this biomarker before coronary artery bypass surgery could help predict long-term cardiovascular mortality risk. mdpi.com However, in one animal study using Ldlr-deficient mice, direct infusion of 8-iso-PGF2α unexpectedly tended to reduce atherogenesis, suggesting its role may be complex. nih.gov
Hypertension and Vascular Dysfunction
8-iso-PGF2β is implicated in the pathophysiology of hypertension and the associated vascular dysfunction. It exerts potent biological effects that can impair vascular health. nih.gov
Research Findings: 8-iso-PGF2β is a known vasoconstrictor, an effect mediated through the activation of thromboxane (B8750289) receptors. ontosight.aimdpi.com This action can contribute to increased blood pressure. Studies have demonstrated that individuals with essential hypertension have higher serum levels of 8-iso-PGF2α compared to healthy controls, confirming increased oxidative stress in this population. mdpi.com In a study of 432 hypertensive patients, higher levels of 8-iso-PGF2α were significantly associated with a greater 10-year cardiovascular risk as calculated by the Framingham and ASCVD risk scores. mdpi.com This association highlights the biomarker's potential in refining risk stratification for hypertensive patients, particularly those with preserved kidney function. mdpi.comnih.gov The compound also promotes platelet activation and smooth muscle cell proliferation, further contributing to vascular dysfunction and a pro-thrombotic state. mdpi.comnih.gov
Myocardial Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic heart muscle exacerbates tissue damage. This injury involves a complex interplay of processes including oxidative stress, inflammation, and cell death. frontiersin.org Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), is a key driver of I/R injury. archivesofmedicalscience.com
8-iso-prostaglandin F2beta (8-iso-PGF2β), a stable product of free radical-catalyzed peroxidation of arachidonic acid, serves as a reliable biomarker of in vivo oxidative stress. ontosight.aifoliamedica.bg In the context of myocardial I/R injury, the generation of ROS leads to lipid peroxidation in cellular membranes, resulting in the formation of compounds like 8-iso-PGF2β. archivesofmedicalscience.com Studies have shown that mitigating oxidative stress can reduce the extent of myocardial damage. For instance, interventions that decrease levels of oxidative products, including 8-iso-prostaglandin F2α (an isomer of 8-iso-PGF2β), have demonstrated protective effects against ischemic injury in various tissues. nih.gov While direct studies on 8-iso-PGF2β in myocardial I/R are part of a broader investigation into isoprostanes, the well-established role of its isomers as indicators of oxidative damage underscores its significance in this pathology. archivesofmedicalscience.comnih.gov The immune response, triggered by cell death and the release of damage-associated molecular patterns during I/R, is also a critical component of the injury cascade, further linking oxidative stress markers to the inflammatory processes that drive pathogenesis. frontiersin.org
Metabolic Syndrome and Its Components (Obesity, Dyslipidemia, Impaired Glucose Tolerance)
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. nih.govmdpi.com Oxidative stress is recognized as a key factor in the pathophysiology of metabolic syndrome and its individual components.
Obesity: A strong correlation exists between body mass index (BMI) and levels of F2-isoprostanes. nih.gov Studies in obese children have shown significantly higher concentrations of 8-iso-PGF2α compared to control groups, suggesting a link between obesity and increased oxidative stress. foliamedica.bg This elevation in oxidative stress biomarkers is thought to be a contributing factor to the development of cardiovascular diseases in this population. foliamedica.bg
Dyslipidemia: This condition, characterized by abnormal levels of lipids such as high triglycerides, low high-density lipoprotein (HDL) cholesterol, and elevated low-density lipoprotein (LDL) cholesterol, is a common feature of obesity and metabolic syndrome. nih.govejgm.co.uk Research has indicated an inverse association between 8-iso-PGF2α and total cholesterol and non-HDL-C levels in some populations, while other studies have linked dyslipidemia with increased oxidative stress. nih.goveyerounds.org
Impaired Glucose Tolerance (IGT): IGT is a pre-diabetic state where blood glucose levels are higher than normal but not high enough to be diagnosed as diabetes. nih.gov Urinary 8-iso-PGF2α has been identified as a reliable marker for IGT, particularly in younger individuals. nih.gov Studies have demonstrated that plasma levels of 8-iso-PGF2α are positively correlated with fasting blood glucose and are elevated in individuals with impaired glucose regulation, suggesting that increased oxidative stress is present even in the early stages of glucose metabolism disorders. nih.gov
The following table summarizes research findings on the association between 8-iso-PGF2α/β and components of metabolic syndrome.
| Component | Key Finding | Population | Reference |
| Obesity | Higher 8-iso-PGF2α concentrations in obese children. | Children | foliamedica.bg |
| BMI is significantly correlated with F2-IsoP concentration. | General | nih.gov | |
| Dyslipidemia | 8-iso-PGF2α is inversely associated with total cholesterol and non-HDL-C. | Japanese Population | nih.gov |
| Impaired Glucose Tolerance | Urinary 8-iso-PGF2α is a reliable marker of IGT. | Japanese Population | nih.gov |
| Plasma 8-iso-PGF2α is positively correlated with fasting blood glucose. | Adults with varying glucose metabolism | nih.gov |
Diabetes Mellitus (Type 1 and Type 2) and Related Complications (e.g., Diabetic Retinopathy)
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. nih.gov Oxidative stress is a central element in the development and progression of diabetes and its complications. nih.govresearchgate.net
Type 1 and Type 2 Diabetes: 8-iso-PGF2α has been established as a reliable marker of lipid peroxidation and oxidative stress in vivo. nih.gov In patients with both Type 1 and Type 2 diabetes, elevated levels of 8-iso-PGF2α are observed. nih.gov These levels are associated with the degree of glycemic control, as indicated by parameters like HbA1c and fasting glucose. nih.govnih.gov The persistent state of oxidative stress contributes to the pathophysiology of the disease, including insulin resistance and β-cell dysfunction. nih.gov
Diabetic Retinopathy: Diabetic retinopathy (DR) is a major microvascular complication of diabetes and a leading cause of blindness in adults. eyerounds.orgnih.goveyewiki.org The pathogenesis of DR is strongly linked to hyperglycemia-induced oxidative stress. researchgate.net 8-iso-PGF2α is hypothesized to be a potential trigger or accelerator of DR. nih.govnih.gov Its proposed mechanisms of action in the retina include inducing vasoconstriction, promoting the production of endothelin-1 (B181129) (a potent vasoconstrictor), stimulating cell proliferation, and increasing intracellular calcium levels, all of which can contribute to the microvascular damage seen in DR. nih.gov
| Condition | Role of 8-iso-PGF2α/β | Mechanism | Reference |
| Type 1 & 2 Diabetes | Biomarker of oxidative stress. | Levels correlate with glycemic control (HbA1c, fasting glucose). | nih.govnih.gov |
| Diabetic Retinopathy | Potential trigger/accelerator. | Induces vasoconstriction, mitogenesis, and increases intracellular calcium. | nih.gov |
Role in Pulmonary Pathophysiology
Asthma and Airway Inflammation
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness and reversible airflow obstruction. nih.gov Oxidative stress is a recognized component of asthmatic airway inflammation. nih.gov
8-iso-PGF2α, an isomer of 8-iso-PGF2β, has been identified as a useful marker of oxidative stress in airway diseases. nih.gov Studies have shown that concentrations of 8-iso-PGF2α in induced sputum are elevated in patients with stable asthma compared to healthy controls. nih.gov These levels are also correlated with the severity and activity of the disease. For instance, sputum 8-iso-PGF2α concentrations increase with the worsening of the clinical asthma pattern (from intermittent to severe persistent) and are higher during acute exacerbations, decreasing with recovery. nih.gov More recent research has highlighted that urinary 8-iso-prostaglandin F2a concentrations may be a particularly useful biomarker for phenotyping severe, noneosinophilic asthma. nih.gov This suggests that oxidative stress-induced inflammation is a key pathway in certain asthma subtypes. nih.gov PGD2, a related prostaglandin, is also known to be released in large amounts during asthmatic attacks and contributes to TH2 inflammation. kjim.org
Chronic Obstructive Pulmonary Disease (COPD)
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. amegroups.org A key feature of COPD pathogenesis is a chronic inflammatory response in the airways and lungs to noxious particles or gases, primarily cigarette smoke, which is associated with a significant oxidative stress burden. amegroups.orgnih.gov
Reactive oxygen species produced by inflammatory cells in the airways lead to damage of cellular components. amegroups.org 8-isoprostane (8-iso-PGF2α) is considered a major indicator of oxidative stress in COPD and is found in elevated levels in the exhaled breath condensate of patients. amegroups.org Studies using induced sputum have confirmed that 8-isoprostane levels are higher in healthy smokers and further elevated in patients with stage I-III COPD compared to non-smokers. nih.gov There is a correlation between the levels of sputum 8-isoprostane and the severity of COPD, as indicated by lung function parameters. nih.gov This suggests that 8-isoprostane reflects the intensity of oxidative stress in the lungs and is involved in the pathophysiology of the disease. nih.govfrontiersin.org
Acute Lung Injury and Acute Respiratory Distress Syndrome (ARDS)
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by acute, diffuse inflammatory lung injury leading to increased pulmonary vascular permeability, and severe hypoxemia. openrespiratorymedicinejournal.comnih.gov The pathophysiology involves a complex cascade of inflammation, endothelial and epithelial injury, and the influx of protein-rich fluid into the alveoli. nih.govgrafiati.com Oxidative stress is a well-established mechanism of tissue damage in patients with ALI/ARDS. nih.gov
Isoprostanes, including 8-iso-PGF2α, are precise markers of in vivo oxidant stress. nih.gov Research has shown that levels of 8-iso-PGF2α in exhaled breath condensate are significantly higher in patients with ALI/ARDS compared to healthy controls. nih.gov This finding provides direct evidence of lipid peroxidation occurring within the lungs of these patients. nih.gov The measurement of exhaled isoprostanes offers a noninvasive method to quantify pulmonary oxidant stress in this critical illness. nih.gov Elevated concentrations of 8-iso-PGF2α are a common feature in various pulmonary diseases, including acute lung injury, and are believed to be involved in the disease progression. frontiersin.org
| Pulmonary Condition | Sample Type | Key Finding | Reference |
| Asthma | Induced Sputum | Levels are elevated and correlate with disease severity and activity. | nih.gov |
| Urine | Potential biomarker for severe, noneosinophilic asthma. | nih.gov | |
| COPD | Induced Sputum | Levels are elevated and correlate with disease severity. | nih.gov |
| Exhaled Breath | Elevated levels indicate in vivo lung oxidative stress. | amegroups.org | |
| ALI/ARDS | Exhaled Breath Condensate | Levels are significantly higher than in healthy controls, indicating lipid peroxidation. | nih.gov |
Interstitial Lung Disease and Cystic Fibrosis
Oxidative stress is a significant factor in the pathophysiology of various chronic lung diseases. The measurement of 8-iso-prostaglandin F2β (8-iso-PGF2β), and more commonly its isomer 8-iso-PGF2α, has emerged as a reliable method for assessing lipid peroxidation in vivo. In patients with interstitial lung disease (ILD), elevated levels of 8-iso-PGF2α have been noted, indicating its role in the disease process. mdpi.com Specifically, increased concentrations of 8-iso-PGF2α have been observed in the exhaled breath condensate (EBC) of individuals with idiopathic pulmonary fibrosis, a common form of ILD. karger.com This suggests that local oxidative stress within the lungs contributes to the pathogenesis of these fibrotic conditions.
Cystic fibrosis (CF) is another respiratory disease characterized by chronic infection, inflammation, and significant oxidative stress. cpn.or.kr Research has consistently shown elevated levels of 8-iso-PGF2α in patients with CF, confirming a state of increased lipid peroxidation. cpn.or.kr One study found that plasma levels of 8-iso-PGF2α were significantly higher in CF patients compared to healthy controls. cpn.or.kr Furthermore, levels of this biomarker in EBC have been shown to correlate with the clinical severity of the disease. dntb.gov.ua For instance, patients with unstable CF exhibit higher levels of exhaled 8-iso-PGF2α than those with stable CF. dntb.gov.ua These levels also show a negative correlation with lung function (as measured by FEV1) and the Shwachman score (a clinical scoring system for CF), and a positive correlation with the Chrispin-Norman score (a radiological score). dntb.gov.ua This positions 8-iso-PGF2α not only as a marker of oxidative stress but also as a potential indicator of disease severity and progression in cystic fibrosis. dntb.gov.ua
| Parameter | Patient Group | Measurement | Source |
|---|---|---|---|
| Plasma 8-iso-PGF2α | Cystic Fibrosis Patients (n=22) | 319.6 +/- 52.6 pg/mL | cpn.or.kr |
| Plasma 8-iso-PGF2α | Healthy Controls (n=9) | 145.0 +/- 21.0 pg/mL | cpn.or.kr |
| Exhaled 8-isoprostane | Stable CF Patients (n=36) | 30.5 (25.3-36.0) pg/ml | dntb.gov.ua |
| Exhaled 8-isoprostane | Unstable CF Patients (n=14) | 47.5 (44.0-50.0) pg/ml | dntb.gov.ua |
| Exhaled 8-isoprostane | Healthy Controls (n=15) | 15.5 (11.5-17.0) pg/ml | dntb.gov.ua |
Community-Acquired Pneumonia
Community-acquired pneumonia (CAP) is an acute infectious disease of the lungs where oxidative stress is implicated in the pathophysiology. nih.gov Recent studies have highlighted the role of 8-iso-PGF2α as a prognostic biomarker in patients with CAP. mdpi.comnih.gov Serum levels of 8-iso-PGF2α upon hospital admission have been found to be positively associated with the severity of the pneumonia. mdpi.comnih.gov
Research demonstrates that as the severity of CAP increases, based on established scoring systems, the concentration of serum 8-iso-PGF2α also rises progressively. mdpi.com Higher levels of this biomarker are linked to adverse clinical outcomes. Specifically, elevated serum 8-iso-PGF2α on admission is associated with a longer hospital stay and a significantly increased risk of mortality. mdpi.comnih.gov In one retrospective cohort study, patients who died from CAP had markedly higher serum 8-iso-PGF2α levels compared to those who survived. mdpi.com These findings suggest that 8-iso-PGF2α is not only involved in the progression of CAP but could also serve as an early and valuable prognostic biomarker to help identify high-risk patients in a clinical setting. mdpi.comnih.gov
| Finding | Observation | Implication | Source |
|---|---|---|---|
| Correlation with Severity | Serum 8-iso-PGF2α levels increase in parallel with CAP severity scores. | Marker of disease severity. | mdpi.com |
| Hospital Stay | Patients with longer hospital stays (>14 days) have higher serum 8-iso-PGF2α levels. | Predictor of prolonged hospitalization. | mdpi.comnih.gov |
| Mortality | Deceased patients show higher serum 8-iso-PGF2α levels than surviving patients. | Predictor of mortality risk. | mdpi.comnih.gov |
| Prognostic Value | Higher serum 8-iso-PGF2α levels are positively correlated with the risk of death. | Potential early serum prognostic biomarker for CAP. | nih.govnih.gov |
Pulmonary Hypertension
Pulmonary hypertension (PH) is a progressive disease characterized by elevated blood pressure in the pulmonary arteries. dovepress.com Oxidative stress and endothelial dysfunction are key components of its pathogenesis. researchgate.net 8-iso-PGF2α, a product of lipid peroxidation, plays a significant role in this condition by acting as a potent vasoconstrictor in the pulmonary vasculature. researchgate.netimrpress.com
The vasoconstrictive effects of 8-iso-PGF2α are primarily mediated through the activation of the thromboxane A2 (TXA2) receptor. researchgate.netimrpress.com This interaction contributes to the increased pulmonary vascular resistance seen in PH. Studies have shown that increased levels of 8-iso-PGF2α in the urine of patients with pulmonary hypertension reflect a state of lipid peroxidation and inflammation. researchgate.net In experimental models, 8-iso-PGF2α has been shown to induce dose-dependent increases in mean pulmonary arterial pressure. imrpress.com Interestingly, the vascular response to 8-iso-PGF2α appears to be developmentally regulated; in newborn animal models, it induces contraction of the pulmonary arteries, which may contribute to the high pulmonary vascular resistance in the early postnatal period, whereas it has a relaxant effect in adults. researchgate.net This highlights the complex role of 8-iso-PGF2β and its isomers in the regulation of pulmonary vascular tone and their contribution to the pathology of pulmonary hypertension. researchgate.net
Involvement in Neurodegenerative and Neurological Conditions
Alzheimer's Disease and Dementia Subtypes
Oxidative stress is widely recognized as a crucial element in the pathogenesis of neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.gov F2-isoprostanes, including 8-iso-PGF2β and its widely studied isomer 8-iso-PGF2α, are considered reliable biomarkers of lipid peroxidation in the brain. nih.govabcam.com Numerous studies have documented elevated levels of F2-isoprostanes in the brain tissue and cerebrospinal fluid (CSF) of patients with AD. nih.gov
While CSF levels are consistently elevated in early AD, findings regarding peripheral levels in plasma and urine have been more varied. nih.gov However, several studies have reported significantly higher serum levels of 8-iso-PGF2α in patients with both Alzheimer's disease and vascular dementia (VD) compared to healthy controls. nih.govsrce.hr For instance, one study reported median serum levels of 74.00 pg/mL in AD patients and 38.00 pg/mL in VD patients, compared to just 17.50 pg/mL in the control group. nih.gov Furthermore, a large prospective cohort study found that higher urinary 8-iso-PGF2α levels were associated with an increased risk of all-cause dementia and AD. nih.gov This study also identified a significant interaction with the apolipoprotein E (APOE) ε4/ε4 genotype, where individuals with both high 8-iso-PGF2α levels and this genotype had a considerably increased dementia risk. nih.gov These findings underscore the role of 8-iso-PGF2β as a biomarker reflecting the oxidative damage central to dementia pathogenesis. nih.govnih.gov
| Group | Median Serum 8-iso-PGF2α Level (pg/mL) | Source |
|---|---|---|
| Alzheimer's Disease (AD) Patients (n=30) | 74.00 | nih.govresearchgate.net |
| Vascular Dementia (VD) Patients (n=30) | 38.00 | nih.govresearchgate.net |
| Control Subjects (n=30) | 17.50 | nih.govresearchgate.net |
Generalized Anxiety Disorder and Other Psychiatric Disorders
The neurobiology of psychiatric conditions such as Generalized Anxiety Disorder (GAD) is complex, with growing evidence pointing towards the involvement of oxidative stress and inflammatory processes. cpn.or.krnih.govhopkinsmedicine.org Although research in this specific area is emerging, a recent study was the first to directly investigate and find increased serum levels of 8-iso-PGF2α in patients diagnosed with GAD compared to healthy, matched controls. cpn.or.krnih.gov This finding provides direct evidence that lipid peroxidation is heightened in GAD. cpn.or.kr
This aligns with broader research indicating an imbalance in the oxidant-antioxidant systems in anxiety disorders. cpn.or.kr Other studies have reported increased levels of different lipid peroxidation markers, such as malondialdehyde (MDA), in GAD patients. cpn.or.krresearchgate.net Furthermore, research into mood disorders has also found a link to oxidative stress. A study on patients with major depressive disorder (MDD) and bipolar disorder (BP) revealed that serum 8-iso-PGF2α levels were significantly higher in both patient groups, regardless of whether they were in an acute phase or remission, compared to healthy controls. nih.gov These results suggest that 8-iso-PGF2α is a robust marker of a disturbed redox balance that is a common feature across different psychiatric disorders, including GAD, depression, and bipolar disorder. cpn.or.krnih.gov
Periventricular Leukomalacia and Neonatal Brain Injury
Neonatal brain injury, particularly conditions like hypoxic-ischemic encephalopathy (HIE) and periventricular leukomalacia (PVL), is a major cause of long-term neurological deficits. frontiersin.orgradiopaedia.orgnih.gov A key mechanism underlying this type of brain damage is free radical-induced peroxidation of lipids in the brain. frontiersin.orgnih.gov Isoprostanes, such as 8-iso-PGF2α, are major products of this peroxidation process and are implicated in the resulting brain damage. nih.gov
The developing brain, especially in premature infants, is highly vulnerable to oxidative stress. researchgate.net Periventricular leukomalacia, a form of white-matter brain injury, is strongly associated with hypoxic-ischemic events in premature neonates. radiopaedia.org Research has shown that 8-iso-PGF2α is cytotoxic to cerebral microvascular endothelial cells, an effect that appears to be mediated by the production of thromboxane A2 (TXA2). nih.gov In animal models, the direct injection of 8-iso-PGF2α into the cerebral ventricles induced periventricular damage, mimicking aspects of the injury seen in PVL. nih.gov This suggests a direct pathogenic role for 8-iso-PGF2α in oxidant stress-induced cerebral microvascular injury and subsequent brain damage in neonates. nih.gov The formation of lipid peroxidation products like 8-iso-PGF2β is therefore a critical event in the pathogenesis of neonatal brain injuries such as HIE and PVL. frontiersin.org
Significance in Renal Pathophysiology
The compound 8-iso-prostaglandin F2β (8-iso-PGF2β), a member of the F2-isoprostane family, has garnered significant attention as a reliable indicator of oxidative stress in vivo. Its formation, primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, provides a window into the molecular damage wrought by reactive oxygen species (ROS) in various disease states. In the context of renal pathophysiology, elevated levels of 8-iso-PGF2β are increasingly recognized as a crucial player and biomarker in a range of kidney diseases.
Diabetic Kidney Disease
Diabetic kidney disease (DKD) is a major microvascular complication of diabetes mellitus and a leading cause of chronic kidney disease (CKD) worldwide. fortunejournals.commdpi.com Oxidative stress is a well-established determinant in the pathophysiology of DKD. nih.gov The role of lipid peroxidation markers, including 8-iso-PGF2α, has been a subject of investigation in understanding the progression of this disease. samipubco.commdpi.com
Studies have shown that patients with type 2 diabetes mellitus (T2DM) and DKD have significantly elevated concentrations of lipid peroxidation markers compared to T2DM patients without kidney complications. samipubco.com Specifically, research has revealed a positive correlation between the urinary albumin-to-creatinine ratio (uACR), a key indicator of kidney damage, and lipid peroxidation markers. samipubco.com Conversely, an inverse relationship has been observed between these markers and the estimated glomerular filtration rate (eGFR), a measure of kidney function. samipubco.com These findings suggest that lipid peroxidation markers like 8-iso-PGF2α can help differentiate T2DM patients with DKD from those without complications. samipubco.com
However, the specific trends of 8-iso-PGF2α in the progression of DKD can be complex. One cross-sectional study involving 227 T2DM patients categorized by eGFR stages found no clear trend for urinary 8-iso-PGF2α across the different stages of kidney function decline. nih.gov In this particular study, while urinary hydrogen peroxide (H2O2) showed a significant correlation with eGFR, 8-iso-PGF2α did not. nih.gov This highlights the need for further research to clarify the precise role and utility of 8-iso-PGF2α as a standalone biomarker for monitoring DKD progression.
Despite some variability in findings, the consensus points towards the involvement of oxidative stress and lipid peroxidation in the development of diabetic nephropathy. scielo.br Markers like 8-iso-PGF2α remain important tools in investigating the underlying mechanisms of DKD. mdpi.com
Autosomal Dominant Polycystic Kidney Disease
Autosomal dominant polycystic kidney disease (ADPKD) is the most common inherited cause of end-stage kidney disease, affecting hundreds of thousands of individuals globally. nih.gov This genetic disorder is characterized by the formation and growth of numerous fluid-filled cysts in the kidneys, leading to a gradual decline in renal function. nih.govpkdcharity.org.uk While the primary drivers of ADPKD are mutations in the PKD1 or PKD2 genes, emerging evidence points to the significant roles of inflammation and oxidative stress in the disease's progression, even in its early stages. nih.govmsdmanuals.com
Research has demonstrated that oxidative stress is evident early in the course of ADPKD, even when kidney function is still preserved. nih.gov A study comparing different groups of ADPKD patients with healthy controls found that individuals with ADPKD, regardless of their blood pressure status or eGFR, had significantly higher plasma levels of 8-epi-PGF2α (a stereoisomer of 8-iso-PGF2β). nih.govnih.gov This suggests that oxidative stress is an early and persistent feature of the disease. nih.gov
Interestingly, the study noted a "threshold effect" for oxidative stress, meaning that the elevated levels of 8-epi-PGF2α were present in early ADPKD and did not appear to worsen with declining kidney function or the onset of hypertension. nih.gov This is in contrast to markers of inflammation, which showed a graded relationship with the decline in kidney function. nih.gov These findings underscore the potential of targeting oxidative stress pathways as a therapeutic strategy to mitigate cardiovascular disease risk in ADPKD patients. nih.gov
The pathophysiology of ADPKD involves altered function of proteins called polycystins, which may disrupt the ability of renal tubular cells to sense fluid flow, leading to cyst formation. msdmanuals.com While the genetic basis is clear, the contribution of factors like oxidative stress, as indicated by elevated 8-iso-PGF2β, highlights the complex interplay of molecular events driving this disease.
Renal Ischemia-Reperfusion Injury
Renal ischemia-reperfusion injury (IRI) is a significant cause of acute kidney injury (AKI) and can lead to permanent renal damage. arccjournals.commedandlife.org This condition occurs when blood supply to the kidneys is temporarily interrupted and then restored, leading to a cascade of events including oxidative stress and inflammation. medandlife.org The compound 8-iso-PGF2α has been identified as a key player and biomarker in the pathophysiology of renal IRI.
Studies have shown a dramatic increase in the urinary excretion of 8-epi-prostaglandin F2 alpha, a related isoprostane, by as much as 300% following renal ischemia-reperfusion. researchgate.net This surge in isoprostane levels highlights the intense burst of oxidative stress that occurs during IRI. medandlife.org Functionally, 8-epi-PGF2 alpha acts as a potent vasoconstrictor in the preglomerular arteries, primarily by activating thromboxane A2 (TxA2) receptors. researchgate.net This vasoconstriction can lead to a dose-dependent reduction in the glomerular filtration rate (GFR) and renal plasma flow, potentially causing renal function to cease at high concentrations. researchgate.net
Further research has demonstrated that F2-isoprostanes, formed through the oxidative modification of arachidonic acid, are considered a gold standard for detecting oxidative stress in vivo. researchgate.net Their infusion can reduce GFR by constricting the afferent arterioles of the kidney. researchgate.net In experimental models of renal IRI, treatments with antioxidant compounds like quercetin (B1663063) and resveratrol (B1683913) have been shown to decrease the levels of 8-iso-PGF2α, suggesting a protective effect on the kidneys. arccjournals.com
Interestingly, while free radicals are a major driver of isoprostane formation, there is also evidence for a cyclooxygenase (COX)-dependent formation of 8-epi-PGF2α in renal tissue. nih.govnih.gov This suggests that under inflammatory conditions where the prostanoid system in the kidney is stimulated, an elevated release of vasoactive 8-epi-PGF2α can be expected. nih.govnih.gov
Preeclampsia and Renal Dysfunction in Pregnancy
Preeclampsia, a hypertensive disorder of pregnancy that typically develops after 20 weeks of gestation, is a major cause of maternal and fetal morbidity and mortality. nih.govindianjnephrol.org It is characterized by high blood pressure and often proteinuria, indicating significant renal dysfunction. nih.gov A history of preeclampsia is associated with an increased long-term risk of kidney disease. preeclampsia.org Oxidative stress is recognized as a key element in the pathophysiology of preeclampsia, and 8-iso-PGF2β has emerged as a significant biomarker in this context.
Studies have shown that women with preeclampsia have significantly higher serum levels of 8-iso-PGF2α compared to those with normal pregnancies. nih.govmdpi.com One study reported that serum levels of 8-iso-PGF2α were higher in women with active preeclampsia compared to those who had already delivered. nih.gov Furthermore, there is a positive correlation between 8-iso-PGF2α levels and systolic blood pressure. nih.gov
The diagnostic potential of 8-iso-PGF2α in preeclampsia is also being explored. Research suggests that 8-iso-PGF2α has a high diagnostic value for identifying pregnant women with preeclampsia, with one study reporting a high sensitivity and specificity at a certain threshold value. mdpi.com It has been proposed that 8-iso-PGF2α could be used as an independent predictor for preeclampsia. nih.gov
Other Pathological Contexts
Cancer and Carcinogenesis
The role of 8-iso-PGF2β extends beyond renal and cardiovascular diseases into the realm of oncology. As a marker of oxidative stress, which is known to contribute to DNA damage and genetic mutations, 8-iso-PGF2β is implicated in the processes of carcinogenesis. plos.org
In the context of colorectal cancer, studies using animal models have shown that urinary levels of 8-iso-PGF2α and its metabolite, 2,3-dinor-8-iso-PGF2α, are significantly increased during the carcinogenesis phase of colitis-associated cancer. plos.orgnih.govplos.org This increase was not observed during the acute or chronic inflammation phases, suggesting that these F2-isoprostanes could serve as specific indexes for colitis-associated colorectal cancer. plos.orgplos.org The infiltration of monocytes expressing the reactive oxygen species (ROS) generator NADPH (p22phox) into the tumor mass further supports the link between oxidative stress and the production of these isoprostanes in this cancer type. nih.govplos.org
In breast cancer, serum levels of 8-iso-PGF2α have been found to be significantly higher in patients with malignant tumors compared to those with benign tumors. nih.govresearchgate.net This suggests its potential as a non-invasive serum marker that reflects oxidative stress and subsequent DNA damage in breast cancer patients. nih.gov
The involvement of 8-iso-PGF2β and other prostaglandins (B1171923) in cancer is multifaceted. While some prostaglandins like PGD2 may have anti-tumorigenic effects, others like PGE2 and PGF2α appear to promote tumor progression and aggressiveness. nih.gov For instance, PGF2α has been shown to increase the migration and invasiveness of colorectal tumor cells. nih.gov The enzyme aldo-keto reductase 1C3 (AKR1C3), which is highly expressed in some skin cancers, metabolizes PGD2 to PGF2α, thereby reducing the levels of the anti-tumorigenic PGD2 and potentially facilitating tumor progression. nih.gov
Furthermore, in bladder cancer, 8-iso-PGF2α has been studied as a urinary marker of oxidative stress, alongside other factors related to angiogenesis and tumor progression. nih.gov The complex interplay between different bioactive lipids, including prostaglandins, is crucial in controlling the pro-inflammatory microenvironment of tumors and directly influencing tumor cell proliferation, migration, and survival. oaepublish.com
Research Findings on 8-iso-PGF2beta in Various Pathologies
Chemical Compounds and PubChem CIDs
Oral Submucous Fibrosis
Oral submucous fibrosis (OSMF) is a chronic and potentially malignant condition of the oral mucosa, characterized by inflammation and progressive fibrosis. researchgate.netjournalgrid.com This leads to symptoms such as a burning sensation when eating spicy food, blanching of the mucosa, and difficulty in opening the mouth due to the formation of fibrous bands. nih.gov The malignant transformation rate of OSMF is reported to be between 7% and 13%. nih.gov
Research has identified 8-isoprostane as a putative marker for OSMF and oral cancer. nih.gov Studies have shown that patients with OSMF have increased levels of oxidative stress indicators, including salivary 8-isoprostane. journalgrid.comnih.gov One study reported the average salivary 8-isoprostane level in individuals with OSMF to be 5.5 ng/mL, compared to 3.2 ng/mL in healthy controls. nih.gov Another study also found that OSMF cases had significantly higher levels of 8-isoprostane compared to control groups. nih.gov Saliva-based diagnostics are considered a non-invasive and affordable screening tool for this condition. nih.gov
Table 1: Salivary 8-isoprostane Levels in Oral Submucous Fibrosis
| Group | Average Salivary 8-isoprostane Level (ng/mL) |
| OSMF Patients | 5.5 |
| Healthy Controls | 3.2 |
| Data from a study on salivary biomarkers for OSMF. nih.gov |
Preterm Birth
Preterm birth, defined as birth before 37 completed weeks of gestation, is a major cause of infant morbidity and mortality worldwide. nih.gov A growing body of evidence links oxidative stress to an increased risk of delivering preterm. nih.govuga.edu
8-iso-prostaglandin F2α (a closely related isomer of 8-iso-PGF2β and the most commonly quantified F2-isoprostane) has been identified as an excellent biomarker of endogenous oxidative stress. nih.gov Elevated levels of 8-iso-PGF2α, particularly during mid-pregnancy, are associated with a higher likelihood of preterm birth. nih.gov One large study involving over 1,900 pregnant women found that an interquartile range increase in the averaged urinary concentrations of 8-iso-PGF2α was associated with a higher odds of all preterm births (odds ratio = 1.19). nih.govnih.gov The association was even stronger for spontaneous preterm birth. nih.govnih.gov
Psychosocial stress during pregnancy has also been linked to preterm birth, and it is hypothesized that this may be mediated through oxidative stress. uga.edu A study at the University of Georgia found that stress from depression, anxiety, or a family death during pregnancy was strongly associated with elevated levels of 8-iso-prostaglandin-F2α. uga.edu
Table 2: Association between Urinary 8-iso-PGF2α and Preterm Birth
| Biomarker | Association with Preterm Birth (Odds Ratio) |
| 8-iso-prostaglandin F2α | 1.19 |
| Based on an interquartile range increase in averaged urinary concentrations. nih.govnih.gov |
Obstructive Sleep Apnea (B1277953)
Obstructive sleep apnea (OSA) is a sleep disorder characterized by repeated episodes of complete or partial upper airway obstruction during sleep, leading to intermittent hypoxia and sleep fragmentation. mdpi.com This condition is associated with a chronic systemic inflammatory state and increased oxidative stress, which contribute to an elevated risk of cardiovascular diseases. mdpi.comnih.gov
Studies have shown that patients with OSA have elevated levels of 8-isoprostane. One study found that morning concentrations of exhaled 8-isoprostane were significantly higher in OSA patients (9.5 +/- 1.9 pg/mL) compared to healthy obese subjects (6.7 +/- 0.2 pg/mL). nih.gov Similarly, plasma concentrations of 8-isoprostane were also higher in the morning for OSA patients (9.7 +/- 1.5 pg/mL) compared to controls (7.1 +/- 0.3 pg/mL). nih.gov A positive correlation was observed between morning exhaled 8-isoprostane levels and the apnea-hypopnea index (AHI), a measure of OSA severity. nih.gov
Interestingly, one study that investigated inflammatory mediators in OSA patients with and without excessive daytime sleepiness (EDS) found no significant difference in 8-iso-PGF2alpha levels between the two groups, despite both having elevated levels compared to controls. nih.gov This suggests that while 8-iso-PGF2alpha is a marker of the underlying oxidative stress in OSA, it may not be a selective indicator of the sleepiness symptom. nih.gov
Table 3: 8-isoprostane Levels in Obstructive Sleep Apnea
| Group | Morning Exhaled 8-isoprostane (pg/mL) | Morning Plasma 8-isoprostane (pg/mL) |
| OSA Patients | 9.5 +/- 1.9 | 9.7 +/- 1.5 |
| Healthy Obese Controls | 6.7 +/- 0.2 | 7.1 +/- 0.3 |
| Data from a study comparing 8-isoprostane levels in OSA patients and controls. nih.gov |
Advanced Analytical Techniques for 8 Iso Pgf2beta Quantification in Research
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become a cornerstone for the definitive identification and quantification of 8-iso-PGF2β, offering high sensitivity and specificity. When coupled with chromatographic separation techniques, MS allows for the resolution of 8-iso-PGF2β from interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-NICI-MS)
Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust method for the quantification of F2-isoprostanes, including 8-iso-PGF2β. sfrbm.org This technique is renowned for its high sensitivity, with the ability to detect analytes in the low picogram range. sfrbm.org A key to its sensitivity is the use of derivatization, such as converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester, which enhances the molecule's volatility and its response in the mass spectrometer. nih.govpsu.edu
Negative ion chemical ionization (NICI) is a particularly favored ionization technique in GC-MS for analyzing electrophilic molecules. gcms.cz GC-NICI-MS provides high sensitivity and selectivity for derivatized isoprostanes in complex biological samples. gcms.czresearchgate.net This "soft ionization" technique helps to minimize fragmentation, which can be extensive with other methods like electron ionization, thereby preserving the molecular ion for more straightforward identification. spectroscopyonline.com For enhanced specificity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique selects a specific precursor ion of the derivatized 8-iso-PGF2β and fragments it to produce characteristic product ions, significantly reducing background noise and improving quantification accuracy. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for 8-iso-PGF2β analysis. researchgate.net This approach offers several advantages, including simpler sample preparation as it often does not require the extensive derivatization steps mandatory for GC-MS. sfrbm.orgnih.gov The coupling of ultra-high-performance liquid chromatography (UHPLC) with MS/MS (UHPLC-MS/MS) further enhances analytical throughput and separation efficiency, allowing for rapid and sensitive measurements. d-nb.inforesearchgate.netfrontiersin.orgnih.gov
LC-MS/MS methods can achieve high sensitivity, with limits of detection reported in the picogram per milliliter range. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry significantly boosts the specificity and sensitivity of the analysis, allowing for the quantification of trace concentrations of 8-iso-PGF2β in complex biological mixtures. Research has demonstrated the development of UHPLC-MS/MS methods capable of analyzing multiple oxidative stress biomarkers, including 8-iso-PGF2β, simultaneously. researchgate.netresearchgate.net These methods have shown good performance in terms of accuracy, precision, and low detection limits. researchgate.netfrontiersin.org
Isotope Dilution Mass Spectrometry for Precision and Accuracy
Isotope dilution mass spectrometry is considered the gold standard for achieving the highest precision and accuracy in the quantification of 8-iso-PGF2β. frontiersin.orgnih.gov This method involves the addition of a known amount of a stable isotope-labeled internal standard, such as 8-iso-PGF2α-d4 or ent-8-iso-15(S)-PGF2α-d9, to the sample at the earliest stage of preparation. nih.govfrontiersin.orgcaymanchem.com
This internal standard is chemically identical to the endogenous 8-iso-PGF2β but has a different mass due to the incorporated stable isotopes. It co-elutes with the analyte and experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the isotope-labeled standard, any variations during sample processing and analysis are effectively corrected for. nih.gov This approach significantly improves the accuracy and reproducibility of the measurement, with reported accuracies often ranging from 95.5% to 101.8%. frontiersin.org
Specificity Challenges (e.g., Co-elution with Isomers)
A significant challenge in the analysis of 8-iso-PGF2β is its potential co-elution with other F2-isoprostane isomers. d-nb.infomdpi.com Since these isomers often have the same mass and similar fragmentation patterns in the mass spectrometer, their chromatographic separation is crucial for accurate quantification. nih.gov For instance, 8-iso-PGF2α and PGF2α have identical fragmentation patterns and must be separated chromatographically. mdpi.com
Failure to achieve adequate separation can lead to an overestimation of the 8-iso-PGF2β concentration. d-nb.inforesearchgate.net While some LC-MS/MS methods may not be highly selective and measure a sum of F2-isoprostanes, more advanced UHPLC methods have been developed that can fully resolve 8-iso-PGF2β from interfering isomers like ent-8-iso-15(S)-PGF2α, 8-iso-PGE1, and PGF2α. nih.gov The development of chromatographic methods that can separate the numerous F2 prostaglandin (B15479496) isomers is essential for the specific and accurate quantitative analysis of 8-iso-PGF2β using tandem mass spectrometry. nih.govucl.ac.uk
Immunoassay-Based Approaches
Immunoassay techniques, such as enzyme immunoassay (EIA) and radioimmunoassay (RIA), offer an alternative to mass spectrometry for the quantification of 8-iso-PGF2β. These methods are generally less expensive and can be formatted for high-throughput screening of a large number of samples. nih.govresearchgate.net
Enzyme Immunoassay and Radioimmunoassay Development and Validation
Enzyme immunoassays (EIAs) and radioimmunoassays (RIAs) for 8-iso-PGF2α (a structurally similar and more commonly measured isoprostane) have been developed and are commercially available. nih.govnih.govelkbiotech.combiorbyt.comabbexa.com These assays utilize antibodies raised against the target analyte. The principle is typically a competitive inhibition format where the 8-iso-PGF2β in the sample competes with a labeled (enzyme-linked or radiolabeled) version of the analyte for a limited number of antibody binding sites. elkbiotech.comabbexa.com The resulting signal is inversely proportional to the concentration of 8-iso-PGF2β in the sample. abbexa.com
Validation of these immunoassays is crucial and involves assessing parameters such as precision, accuracy, and linearity. nih.govelkbiotech.com A significant concern with immunoassays is the potential for cross-reactivity with other structurally related isoprostane isomers. For example, an antibody raised against 8-iso-PGF2α has been shown to have a 9.8% cross-reactivity with 8-iso-PGF2β. nih.gov This lack of absolute specificity can lead to an overestimation of the true 8-iso-PGF2β concentration. mdpi.com Therefore, while immunoassays are useful for rapid screening, results are often validated by a more specific method like GC-MS or LC-MS/MS. psu.eduresearchgate.net Some studies have combined immunoaffinity column chromatography with GC-MS to enhance the specificity of the analysis. nih.govmdpi.com
Cross-Reactivity Considerations and Antibody Specificity
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of 8-iso-PGF2β due to their high throughput and sensitivity. However, a significant challenge with these methods is the potential for cross-reactivity. nih.govwikipedia.org Cross-reactivity occurs when the antibodies used in the assay bind to compounds that are structurally similar to 8-iso-PGF2β, leading to inaccurate measurements. wikipedia.orgthermofisher.com
The specificity of an antibody is its ability to distinguish between different antigens. nih.gov In the context of 8-iso-PGF2β, antibodies must be highly specific to differentiate it from a multitude of other isoprostane isomers and related prostaglandin compounds that may be present in biological samples. nih.govconcordia.ca These isomers often have the same mass and similar chemical structures, making specific detection challenging. nih.gov
Several factors can influence the cross-reactivity of an immunoassay:
Antibody Polyclonality: Polyclonal antibodies, which are a mixture of immunoglobulins that recognize different epitopes on the antigen, can sometimes exhibit higher cross-reactivity compared to monoclonal antibodies that recognize a single epitope. nih.gov
Assay Format: The format of the immunoassay can influence its susceptibility to cross-reactivity. mdpi.com Competitive assays, which are common for small molecules like 8-iso-PGF2β, can be particularly affected. mdpi.com
Structural Similarity of Analytes: The degree of structural similarity between 8-iso-PGF2β and other compounds in the sample is a primary determinant of cross-reactivity. For instance, antibodies raised against 8-iso-PGF2α may show significant cross-reactivity with other F2-isoprostanes. nih.gov
To mitigate the effects of cross-reactivity, several strategies are employed:
Antibody Cross-Adsorption: This purification step removes antibodies that bind to off-target molecules, thereby increasing the specificity of the secondary antibody. thermofisher.com
Use of Highly Specific Monoclonal Antibodies: The development and use of monoclonal antibodies with high specificity for 8-iso-PGF2β can significantly reduce cross-reactivity.
Sample Purification: Pre-purification of the sample using techniques like solid-phase extraction (SPE) or immunoaffinity chromatography can remove potentially cross-reacting substances before the immunoassay is performed. researchgate.net
It's important to note that the cross-reactivity profile of a commercial immunoassay kit should be carefully evaluated by the researcher. This information is typically provided by the manufacturer and details the percentage of cross-reactivity with various related compounds.
Below is an interactive table detailing the cross-reactivity of a hypothetical 8-iso-PGF2β antibody with other related compounds.
| Compound | Cross-Reactivity (%) |
| 8-iso-PGF2β | 100 |
| 8-iso-PGF2α | 15.2 |
| Prostaglandin F2α | 5.8 |
| Prostaglandin E2 | 1.1 |
| Thromboxane (B8750289) B2 | 0.5 |
| 11-epi-Prostaglandin F2α | <0.1 |
| 8-iso-15-keto Prostaglandin F2β | <0.1 |
Sample Preparation and Stability for Accurate Quantification
Accurate quantification of 8-iso-PGF2β is highly dependent on meticulous sample preparation and handling. The primary goals of sample preparation are to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level that is detectable by the analytical instrument. csic.es
Solid Phase Extraction Methods
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of 8-iso-PGF2β from biological fluids like urine and plasma. chromatographytoday.com The principle of SPE involves passing the liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. chromatographytoday.com The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted using a small volume of a different solvent.
Different types of SPE cartridges are available, and the choice depends on the properties of the analyte and the sample matrix. For 8-iso-PGF2β, which is a relatively nonpolar compound, reverse-phase SPE is commonly employed. Newer methods have also explored the use of polystyrene-electrospun nanofibers as an adsorbent for the extraction of similar compounds. mdpi.comnih.gov
A typical SPE protocol for 8-iso-PGF2β from urine might involve the following steps:
Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727) followed by water to activate the stationary phase.
Loading: The pre-treated urine sample is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities.
Elution: The 8-iso-PGF2β is eluted from the cartridge with a stronger organic solvent, such as ethyl acetate.
The efficiency of the SPE process is crucial for obtaining accurate and reproducible results. Factors such as the type of sorbent, the pH of the sample, and the composition of the wash and elution solvents need to be carefully optimized. researchgate.net
Enzymatic Hydrolysis for Total Isoprostane Measurement
In biological samples, 8-iso-PGF2β can exist in both a free form and an esterified form, where it is attached to phospholipids (B1166683) within cell membranes. nih.govcaymanchem.com To measure the total amount of 8-iso-PGF2β, which is often considered a more comprehensive indicator of oxidative stress, the esterified form must be released. This is typically achieved through enzymatic hydrolysis. cdc.govnih.gov
The most common method for hydrolysis is the use of a lipase (B570770) or a general esterase. Alkaline hydrolysis using potassium hydroxide (B78521) (KOH) is also a viable method. caymanchem.com Following hydrolysis, the sample is neutralized and then subjected to purification, usually by SPE, before analysis. caymanchem.com
It is important to note that direct measurement without a hydrolysis step will only quantify the free 8-iso-PGF2β in the sample. novamedline.com The proportion of free to esterified 8-iso-PGF2β can vary depending on the biological sample and the physiological or pathological state. cdc.gov
Sample Storage and Stability Considerations
The stability of 8-iso-PGF2β in biological samples is a critical factor for accurate measurement. Improper storage can lead to the degradation of the analyte or the artificial generation of isoprostanes through auto-oxidation of arachidonic acid. nih.gov
Key considerations for sample storage and stability include:
Temperature: Samples should be stored at low temperatures, typically -80°C, to minimize enzymatic activity and chemical degradation. concordia.ca Storage at -20°C has been shown to result in significantly higher isoprostane levels compared to fresh plasma, indicating artifactual formation. nih.gov
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the sample at the time of collection can help to prevent the ex vivo oxidation of lipids. caymanchem.com
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the analyte. concordia.ca It is advisable to aliquot samples into smaller volumes before freezing.
pH: The pH of the sample can also affect the stability of 8-iso-PGF2β. For long-term storage, it is generally recommended to keep the samples at a neutral or slightly acidic pH.
Therapeutic and Pharmacological Research Implications of 8 Iso Pgf2beta
Targeting Oxidative Stress Pathways
8-iso-prostaglandin F2beta (8-iso-PGF2β), a member of the F2-isoprostane class of prostaglandin-like compounds, is formed in vivo through the free radical-catalyzed peroxidation of arachidonic acid. ontosight.ai Its formation is a reliable biomarker of oxidative stress. ontosight.ai This section explores therapeutic strategies aimed at the oxidative stress pathways that lead to the generation of 8-iso-PGF2β.
Antioxidant Interventions and Their Efficacy (e.g., Propofol (B549288), Aged Garlic Extract)
Given that 8-iso-PGF2β is a product of oxidative stress, antioxidant interventions are a primary research focus for mitigating its formation and potential pathological effects.
Propofol: The anesthetic agent propofol has demonstrated antioxidant properties. nih.govnih.gov In a clinical study involving patients undergoing renal transplantation, the use of propofol was associated with lower levels of 8-iso-PGF2α, a closely related isoprostane, compared to the thiopental (B1682321) group, particularly at 240 minutes post-reperfusion. tandfonline.com This suggests that propofol may counteract the oxidative stress induced by ischemia-reperfusion. tandfonline.com Both propofol and its metabolites have been shown to inhibit lipid peroxidation at concentrations similar to those found in human plasma during anesthesia. nih.gov
Aged Garlic Extract (AGE): Dietary supplementation with aged garlic extract has been shown to reduce plasma and urine concentrations of 8-iso-PGF2α. nih.govresearchgate.net In a study involving both smokers and non-smokers, 14 days of AGE supplementation significantly lowered plasma and urine levels of 8-iso-PGF2α. nih.gov Specifically, in non-smokers, plasma concentrations were reduced by 29% and urine concentrations by 37%. nih.gov In smokers, who exhibit higher baseline levels of oxidative stress, the reductions were even more pronounced at 35% in plasma and 48% in urine. nih.gov These levels returned to pre-supplementation values 14 days after cessation, indicating the direct effect of AGE on reducing oxidative stress. nih.gov The antioxidant properties of garlic components are believed to be responsible for these effects. nih.govlupinepublishers.com
The following table summarizes the effects of Aged Garlic Extract on 8-iso-PGF2α concentrations.
| Group | Plasma Reduction | Urine Reduction |
| Non-smokers | 29% | 37% |
| Smokers | 35% | 48% |
Modulation of Isoprostane Formation
The formation of 8-iso-PGF2β is primarily a non-enzymatic process resulting from the interaction of reactive oxygen species with arachidonic acid within cell membrane phospholipids (B1166683). ontosight.ainih.gov However, some studies suggest that cyclooxygenase (COX) enzymes may also contribute to its formation under certain conditions. nih.gov
Research has shown that the release of 8-iso-PGF2α from rat brain synaptosomes under oxidant injury can be completely suppressed by the water-soluble antioxidant Trolox C, while being unaffected by a non-selective COX inhibitor, fenoprofen. nih.gov This highlights the primary role of free-radical-catalyzed oxidation in its formation. nih.gov
A key consideration in modulating isoprostane formation is the distinction between enzymatic and chemical lipid peroxidation. The ratio of 8-iso-PGF2α to prostaglandin (B15479496) F2α (PGF2α) has been proposed as a quantitative measure to differentiate between these two pathways. nih.govnih.gov This is crucial because while elevated 8-iso-PGF2α is considered a marker of oxidative stress, its synthesis via COX enzymes during inflammation could lead to misinterpretation. nih.govnih.gov
Receptor-Mediated Pharmacological Strategies
8-iso-PGF2β exerts its biological effects by interacting with prostanoid receptors, most notably the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. ontosight.aiwikipedia.org This interaction can lead to vasoconstriction and may influence platelet aggregation and inflammatory responses. ontosight.airesearchgate.net
Thromboxane Receptor Antagonists and Their Therapeutic Potential
Thromboxane receptor (TP) antagonists block the effects of ligands like TXA2, as well as isoprostanes such as 8-iso-PGF2β. pharmacologyeducation.org This makes them a promising therapeutic avenue for conditions where these molecules play a pathological role.
Studies have shown that the vasoconstrictor effects of 8-iso-PGF2α are mediated through the TP receptor. physiology.org In fact, 8-iso-PGF2α is considered a partial agonist of the TP receptor. wikipedia.org The portal pressure increase induced by 8-iso-PGF2α in cirrhotic rat livers was completely blocked by the TP receptor antagonist SQ29548. nih.gov Similarly, the anti-angiogenic effects of isoprostanes have been shown to be blocked by specific TP receptor antagonists like SQ-29548, BM 567, and ICI 192,605. researchgate.net
The therapeutic potential of TP receptor antagonists extends to various cardiovascular diseases, including thrombosis and hypertension. wikipedia.orgpatsnap.com By blocking the common downstream pathway for platelet and extra-platelet TXA2, as well as other ligands like isoprostanes, these antagonists may offer advantages over drugs that only inhibit TXA2 synthesis. pharmacologyeducation.org
The following table highlights some thromboxane receptor antagonists and their observed effects in research studies.
| Antagonist | Model | Observed Effect |
| SQ29548 | Cirrhotic rat livers | Blocked 8-iso-PGF2α-induced increase in portal pressure. nih.gov |
| SQ-29548, BM 567, ICI 192,605 | In vitro and in vivo angiogenesis models | Blocked the inhibitory effect of isoprostanes on VEGF-induced angiogenesis. researchgate.net |
Investigating Other Prostanoid Receptor Modulators
While the TP receptor is the primary target for 8-iso-PGF2β, there is evidence suggesting interaction with other prostanoid receptors. sigmaaldrich.com For instance, some studies indicate that 8-iso-PGE2, another F2-isoprostane, can interact with EP1 receptors. nih.gov Research into the effects of 8-iso-PGF2β on other prostanoid receptors, such as the prostaglandin F receptor (FP), is ongoing. caymanchem.com The potential for cross-reactivity among prostanoid receptors suggests that a broader investigation into modulators of these receptors could yield novel therapeutic strategies. sigmaaldrich.com However, the evidence for a unique isoprostane receptor remains ambiguous. sigmaaldrich.com
Emerging Therapeutic Approaches
Emerging therapeutic strategies continue to build on our understanding of 8-iso-PGF2β's role in pathophysiology. One area of interest is the development of more specific modulators that can distinguish between the effects of different isoprostanes and other prostanoids. csic.es
Furthermore, the use of lipidomics to accurately analyze a wide range of lipid mediators, including various isoprostanes, is becoming increasingly important. csic.esmdpi.com This approach can help in identifying specific lipid profiles associated with different diseases and in monitoring the efficacy of therapeutic interventions. csic.es
The development of synthetic analogs of beneficial lipid mediators is also a promising field. csic.es While not directly targeting 8-iso-PGF2β, this approach could help to counteract its pro-inflammatory and pathological effects.
Enhanced External Counterpulsation Therapy
Enhanced External Counterpulsation (EECP) is a non-invasive therapeutic procedure approved by the U.S. Food and Drug Administration for the management of refractory angina. wikipedia.org The therapy involves the use of pneumatic cuffs on the lower limbs that sequentially inflate during diastole and deflate during systole. This action increases diastolic aortic pressure and coronary blood flow while decreasing the heart's workload. wikipedia.org Beyond its hemodynamic effects, research has explored the biochemical impact of EECP, particularly on markers of oxidative stress like 8-iso-prostaglandin F2beta (8-iso-PGF2β).
Studies have demonstrated that a course of EECP therapy can lead to a reduction in systemic oxidative stress. In patients with stable refractory angina, a standard course of 35 one-hour sessions of EECP resulted in a significant decrease in the serum levels of 8-iso-PGF2β. lipidmaps.org This finding suggests that the clinical benefits of EECP, which include improved exercise tolerance and reduced angina symptoms, may be partly mediated by a reduction in oxidative stress. wikipedia.org The decrease in 8-iso-PGF2β is a key indicator of attenuated lipid peroxidation, a process implicated in the pathophysiology of cardiovascular diseases. Research involving patients with non-insulin-dependent type II diabetes mellitus also showed a decrease in 8-iso-prostaglandin levels following EECP treatment, highlighting its potential benefits across different patient populations with elevated oxidative stress. wikipedia.org
The following table summarizes the findings regarding the effect of EECP therapy on 8-iso-PGF2β levels.
| Study Population | Intervention | Outcome on 8-iso-PGF2β | Reference |
| Stable Refractory Angina Patients | 35 sessions of EECP therapy | Significant decrease in serum levels | lipidmaps.org |
| Type II Diabetes Mellitus Patients | 35 sessions of EECP therapy | Decrease in 8-iso-prostaglandin levels | wikipedia.org |
Trimetazidine (B612337) and Metabolic Modulation
Trimetazidine is a metabolic agent that acts as a 3-ketoacyl-CoA thiolase (3-KAT) inhibitor, shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation. ecronicon.netnih.gov This optimization of energy metabolism is particularly beneficial in ischemic conditions, as glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. ecronicon.net Given that oxidative stress is a key feature of ischemia, research has investigated the combined effect of trimetazidine and EECP on biomarkers like 8-iso-PGF2β.
Clinical studies have shown a synergistic effect when trimetazidine is administered alongside EECP therapy. lipidmaps.org In a double-blind, randomized prospective study involving patients with stable refractory angina, one group received EECP therapy alone, while another received trimetazidine in addition to EECP. While both groups showed a decrease in the oxidative stress biomarker 8-iso-PGF2β, the reduction was significantly more pronounced in the group receiving the combination therapy. lipidmaps.orgwikidata.org This enhanced effect was also observed for several inflammatory markers, including heat shock protein 60 (HSP60), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1β (IL-1β).
The combination of trimetazidine's metabolic modulation and EECP's hemodynamic and anti-oxidative effects appears to provide a more robust therapeutic impact. The data from a study on refractory angina patients are presented below.
| Treatment Group | Biomarker | Result | P-value | Reference |
| EECP alone | 8-iso-PGF2β | Significant decrease post-therapy compared to pre-therapy | <0.05 | lipidmaps.org |
| TMZ-EECP | 8-iso-PGF2β | Significant decrease compared to the EECP alone group | <0.05 | lipidmaps.org |
| TMZ-EECP | HSP60, MCP-1, IL-1β | Significant decrease compared to the EECP alone group | <0.05 | wikidata.org |
Challenges in Translating Research Findings to Clinical Interventions
The translation of promising research findings, such as the modulation of 8-iso-PGF2β levels, into routine clinical interventions is a complex and multifaceted process. One of the primary challenges lies in the technical and specialized nature of the subject matter. guidetopharmacology.org 8-iso-PGF2β is part of a complex biochemical pathway involving arachidonic acid peroxidation, and its measurement requires sophisticated and highly specific analytical techniques to ensure accuracy and reproducibility. Standardizing these measurements across different laboratories is crucial for establishing reliable clinical reference ranges.
Furthermore, while a biomarker like 8-iso-PGF2β is a valuable indicator of systemic oxidative stress, its modulation is not always straightforward. nih.gov Developing therapies that specifically target the pathways leading to 8-iso-PGF2β formation without causing unintended off-target effects is a significant pharmacological hurdle. The systemic nature of oxidative stress means that interventions may have widespread effects, not all of which may be beneficial.
Another significant challenge is the inherent difficulty in translating medical and scientific concepts across different languages and cultural contexts. ecronicon.netguidetopharmacology.org As research becomes increasingly global, ensuring that the precise meaning of complex biochemical concepts and the nuances of research findings are accurately conveyed is paramount. nih.gov Poor quality translation can lead to misinterpretation of data, hindering international collaboration and the development of universally applicable clinical guidelines. nih.gov The process of translating, adapting, and validating research methodologies and questionnaires for different populations is time-consuming and requires rigorous approaches to ensure the derived measures are reliable and valid. ecronicon.netnih.gov
Finally, bridging the gap from a statistically significant change in a biomarker to a clinically meaningful improvement in patient outcomes requires large-scale, long-term clinical trials. These trials are expensive and time-consuming, and their results must be robust enough to convince regulatory bodies and healthcare providers of the intervention's value and to change established clinical practice.
Current Limitations and Future Research Directions
Elucidating the Full Spectrum of 8-iso-PGF2beta Biological Activities
While 8-iso-PGF2β is recognized as a useful biomarker, its complete range of biological functions is not yet fully understood. researchgate.netresearchgate.net Future research must move beyond its role as a mere indicator of oxidative stress to unravel its complex signaling and physiological effects.
A primary challenge in the field is the sheer complexity of the isoprostane family. Isoprostanes are not a single entity but a large group of prostaglandin-like compounds generated from the peroxidation of polyunsaturated fatty acids. physiology.orgcreative-proteomics.com The F2-isoprostanes, including 8-iso-PGF2β and its more extensively studied isomer 8-iso-PGF2α, arise from arachidonic acid. researchgate.netresearchgate.net However, other families also exist, such as the F3-isoprostanes derived from eicosapentaenoic acid (EPA) and a diverse array of compounds from docosahexaenoic acid (DHA). creative-proteomics.com
Currently, research has predominantly focused on a few major F2-isoprostanes, with 8-iso-PGF2α being the most abundant and studied. nih.gov Many other isomers and their metabolites, such as 2,3-dinor and 15-keto derivatives, have been identified but are not fully characterized. physiology.org A comprehensive future goal is to systematically identify and quantify the complete profile of isoprostanes produced in various biological systems. This requires advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) capable of separating and identifying numerous structurally similar isomers. creative-proteomics.comoxfordbiomed.com
Emerging evidence suggests that different isoprostane isomers possess distinct and sometimes opposing biological activities, which can also vary significantly between tissues and species. physiology.orgtaltech.ee For example, in the context of pulmonary pathophysiology, 8-iso-PGE2 has been reported to be substantially more potent in inducing airway smooth muscle contraction than 8-iso-PGF2α. researchgate.net Furthermore, the effects of a single isomer can differ by location; 8-iso-PGF2α acts as a potent vasoconstrictor in renal arteries but functions as an antagonist at thromboxane (B8750289) receptors in human platelets. researchgate.nettaltech.ee
The tissue-specific expression and concentration of these lipids, with higher levels of 8-iso-PGF2α noted in the liver, heart, and brain, add another layer of complexity. abcam.com Future research must aim to dissect these differential effects. This involves in-vitro and in-vivo studies comparing the activities of various purified isoprostane isomers on different cell types (e.g., vascular smooth muscle cells, platelets, neurons) and in various organs. Understanding this specificity is crucial for interpreting the pathological consequences of elevated isoprostane levels in different diseases.
The signaling mechanisms of isoprostanes remain partially defined, with their cognate receptors and downstream pathways being a key area for future exploration. researchgate.netresearchgate.net It is widely accepted that many biological effects of F2-isoprostanes are mediated through the thromboxane A2 receptor (TP receptor). physiology.orgabcam.comontosight.ai This interaction typically leads to the activation of phospholipase C, resulting in increased intracellular calcium and protein kinase C activation. researchgate.net
However, the interaction is not entirely straightforward. Mutagenesis studies have identified specific amino acid residues on the TP receptor that are critical for binding 8-iso-PGF2α, suggesting a unique coordination profile compared to other ligands. nih.gov Furthermore, evidence points to the existence of other signaling pathways, such as a separate cAMP-dependent inhibitory pathway activated by 8-iso-PGF2α in human platelets. nih.gov It is also plausible that other, yet-to-be-identified receptors for isoprostanes exist. Future studies should focus on comprehensively mapping the receptor pharmacology of 8-iso-PGF2β and other isomers, clarifying whether they act as agonists or antagonists in different contexts, and identifying all intracellular signaling cascades they modulate.
Understanding Differential Biological Effects Across Isomers and Tissues
Refining this compound as a Prognostic Biomarker
The established role of 8-iso-PGF2β and its isomers as reliable biomarkers of in-vivo oxidative stress provides a strong foundation for their clinical application. oxfordbiomed.comontosight.ai However, to transition from a research tool to a routine clinical prognosticator, further refinement and validation are necessary.
While many cross-sectional studies have linked elevated 8-iso-PGF2β levels to various diseases, there is a pressing need for more longitudinal cohort studies. nih.govnih.gov Such studies, which track patients over extended periods, are essential for determining whether 8-iso-PGF2β levels can predict disease onset, monitor its progression, and assess the efficacy of therapeutic interventions. researchgate.net
For instance, studies in patients with aneurysmal subarachnoid hemorrhage have shown that an increase in plasma 8-iso-PGF2α is associated with the severity and poor outcome of the condition. nih.gov Future longitudinal studies should be designed to explore this prognostic value in chronic conditions like cardiovascular disease, neurodegenerative disorders, and diabetes. nih.govnih.gov Tracking levels over time in large, diverse populations will help establish causal relationships and determine how changes in 8-iso-PGF2β levels correlate with long-term clinical outcomes. researchgate.net
A significant future direction is the integration of 8-iso-PGF2β measurement into clinical risk stratification models. nih.govnih.gov Risk stratification is a process used in healthcare to assign patients to risk categories (e.g., low, moderate, high) to tailor preventive care and interventions. nachc.orghealtheconomicsunit.nhs.uk Studies have already demonstrated a strong correlation between 8-iso-PGF2α levels and established cardiovascular risk calculators, such as the Framingham Risk Score (Fr-S). nih.govnih.gov
The ultimate goal is to incorporate biomarkers like 8-iso-PGF2β into these predictive models to improve their accuracy and provide a more personalized risk assessment. nih.govmlr.press For example, for two individuals with identical traditional risk factors, a higher 8-iso-PGF2β level might indicate a greater underlying oxidative stress burden, thereby re-stratifying them into a higher-risk category deserving more aggressive preventive strategies. Future research must focus on validating the additive predictive value of 8-iso-PGF2β in large-scale clinical trials and developing clear clinical guidelines for its use in routine risk assessment. nih.govmlr.press
Role of Renal Function in Biomarker Interpretation
The interpretation of this compound levels as a systemic oxidative stress marker is significantly influenced by renal function. Elevated levels of this biomarker are often observed in patients with chronic renal failure, including those on hemodialysis and continuous ambulatory peritoneal dialysis. nih.gov This raises a critical question: do elevated levels reflect a true increase in systemic oxidative stress, or are they a consequence of impaired clearance by the kidneys?
Studies have shown that in patients with end-stage renal disease (ESRD), plasma concentrations of 8-iso-PGF2alpha (a closely related isomer) are markedly higher than in healthy individuals. nih.gov Interestingly, one study noted that the association between 8-iso-PGF2α and cardiovascular risk was only significant in hypertensive patients with normal renal function (eGFR ≥ 60 mL/min/1.73 m²), and this relationship was lost in those with impaired kidney function. mdpi.com This suggests that compromised renal function can confound the interpretation of isoprostane levels, making it difficult to distinguish between increased production due to oxidative stress and decreased excretion.
Future research must focus on elucidating the precise mechanisms of isoprostane clearance by the kidneys. Developing models that can adjust for renal function when interpreting this compound levels would enhance its reliability as a biomarker, particularly in populations with or at risk for kidney disease. frontiersin.orgopenaccessjournals.com
Investigating the Causality of this compound in Disease Pathogenesis
A fundamental challenge in the study of this compound is determining its exact role in the development of diseases associated with oxidative stress.
Differentiating Cause from Consequence in Oxidative Stress-Related Conditions
Elevated levels of this compound are consistently found in a variety of diseases, including cardiovascular diseases, diabetes, and neurodegenerative disorders. nih.govijomeh.eu However, it remains unclear whether the increased production of this isoprostane is a primary cause of tissue damage or merely a consequence of the underlying disease process. ucl.ac.uk Oxidative stress itself can be a result of cellular damage rather than the initial insult. ucl.ac.uk
For instance, in acute coronary syndromes, plasma levels of 8-iso-PGF2alpha are significantly higher and correlate with platelet activation, suggesting a potential mechanistic link. nih.gov Yet, this correlation does not definitively establish causation. It is plausible that the acute event triggers a surge in oxidative stress, leading to both isoprostane formation and platelet activation. Longitudinal studies that track this compound levels from pre-disease states through to disease development are needed to help untangle this complex relationship.
Exploration of Local versus Systemic Production in Disease Etiology
This compound can be produced systemically and circulate in the blood, or it can be generated locally within specific tissues. The relative contribution of local versus systemic production to disease etiology is an important area of investigation. nih.gov For example, local production of isoprostanes in the vascular wall could directly contribute to vasoconstriction and atherosclerosis, independent of systemic levels. researchgate.net
Distinguishing between local and systemic sources is methodologically challenging. Measuring isoprostane levels in specific tissues or fluids, such as cerebrospinal fluid in neurological diseases or synovial fluid in arthritis, may provide more direct evidence of local involvement. longdom.org Future research should aim to develop and refine techniques to assess tissue-specific production of this compound to better understand its role in localized pathologies.
Development of Novel Therapeutic Strategies Based on this compound Pathways
The biological activities of isoprostanes, such as vasoconstriction and inflammation, make their pathways potential targets for therapeutic intervention. researchgate.netresearchgate.net Strategies could involve inhibiting the formation of this compound or blocking its effects at its receptors.
Antioxidant therapies aimed at reducing the free radical-mediated peroxidation of arachidonic acid could, in theory, lower this compound production. mdpi-res.com Furthermore, since some F2-isoprostanes exert their effects by interacting with thromboxane receptors, the development of specific receptor antagonists could be a viable therapeutic avenue. researchgate.net Research has also begun to explore the potential of targeting the 5-HT2AR receptor, which has been implicated in inflammatory responses involving isoprostanes. cjnmcpu.com A deeper understanding of the signaling pathways activated by this compound is essential for the rational design of novel drugs.
Standardization of Analytical Methods for Inter-Study Comparability
A significant hurdle in the field of isoprostane research is the lack of standardized analytical methods. researchgate.net Various techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and immunoassays, are used to measure this compound. oxfordbiomed.com These methods differ in their specificity, sensitivity, and sample preparation requirements, leading to considerable variability in reported values across different studies. researchgate.netoxfordbiomed.com
This lack of consistency makes it difficult to compare results from different laboratories and to establish definitive reference ranges for healthy and diseased populations. europa.eu For this compound to be widely adopted as a reliable clinical biomarker, a concerted effort is needed to standardize analytical procedures. europa.eu This includes establishing reference materials and promoting inter-laboratory validation programs to ensure accuracy and reproducibility. europa.eu The complexity of extraction from biological matrices is a key challenge that needs to be addressed to make the analysis more routine. researchgate.net
Species-Specific Differences in Isoprostane Metabolism and Effects
Findings from animal models are crucial for understanding the biology of this compound, but species-specific differences in isoprostane metabolism and effects must be carefully considered. The metabolic pathways, including the half-life of these compounds, can vary significantly between species. mdpi.com For instance, the half-life of 2,3-dinor-5,6-dihydro-8-iso-PGF2α, a metabolite, ranges from 4 to 16 minutes depending on the species.
Furthermore, the biological responses to isoprostanes can also differ. For example, this compound has been shown to constrict pulmonary veins in dogs and pigs. medchemexpress.com While these studies provide valuable insights, direct extrapolation to human physiology is not always appropriate. Therefore, species-specific studies are imperative to accurately define the role and metabolism of this compound in different organisms, which is particularly important for veterinary medicine applications. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying 8-iso-PGF2beta in biological fluids?
- Answer : Enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying this compound, leveraging antibodies specific to its structure. Key steps include:
- Sample preparation : Avoid freeze-thaw cycles in biological fluids (e.g., serum, plasma) to prevent analyte degradation .
- Validation : Include internal controls (e.g., spiked samples) to assess recovery rates and cross-reactivity with structurally similar isoprostanes (e.g., 8-iso-PGF2alpha) .
- Data normalization : Report concentrations relative to creatinine or total protein to account for sample variability .
Q. How does this compound function as a biomarker of oxidative stress in experimental models?
- Answer : this compound is a stable byproduct of lipid peroxidation, making it a reliable marker for oxidative damage. Methodologically:
- Model selection : Use in vivo models (e.g., rodent ischemia-reperfusion injury) or ex vivo systems (e.g., isolated arteries) to correlate its levels with pathological outcomes .
- Temporal analysis : Measure this compound at multiple timepoints to capture dynamic oxidative stress responses .
Q. What experimental models are best suited for studying this compound’s physiological effects?
- Answer : Vascular tissues from animal models (e.g., newborn piglet pulmonary arteries) are optimal due to their sensitivity to isoprostanes. Key considerations:
- Tissue specificity : Compare responses across vascular beds (e.g., coronary vs. mesenteric arteries) to identify site-specific effects .
- Age-dependent variability : Use tissues from different developmental stages (e.g., neonatal vs. adult) to assess ontogenetic differences in receptor expression .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s vasoactive effects across studies?
- Answer : Contradictions often arise from methodological variability. Mitigate this by:
- Standardizing protocols : Use identical buffer compositions (e.g., calcium concentration) and incubation times across experiments .
- Comparative analysis : Co-administer this compound with other isoprostanes (e.g., 8-iso-PGF2alpha) to evaluate receptor subtype selectivity .
- Meta-analysis : Pool data from multiple studies using criteria aligned with FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to identify trends .
Q. What strategies address challenges in distinguishing this compound from its isomers during analysis?
- Answer : Chromatographic separation (e.g., HPLC-MS/MS) is critical for specificity. Steps include:
- Column selection : Use reverse-phase columns with polar embedded groups to enhance resolution of isoprostane isomers .
- Antibody validation : Pre-screen ELISA kits for cross-reactivity using synthetic standards of structurally related compounds .
Q. How should researchers design experiments to evaluate this compound’s role in disease pathogenesis?
- Answer : Integrate mechanistic and translational approaches:
- Gene knockout models : Use CRISPR/Cas9 to silence putative receptors (e.g., thromboxane A2 receptors) in disease models (e.g., hypertension) .
- Multi-omics integration : Correlate this compound levels with transcriptomic/proteomic data to map oxidative stress pathways .
- Clinical cohorts : Stratify patient populations by comorbidities (e.g., diabetes) to assess biomarker utility in heterogeneous groups .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
